molecular formula C13H10N3NaO4S B1667136 Bli-489 CAS No. 623564-40-9

Bli-489

Cat. No.: B1667136
CAS No.: 623564-40-9
M. Wt: 327.29 g/mol
InChI Key: RFSWVJXWZXQOSW-ZDFSRXSCSA-M
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Description

structure in first source

Properties

IUPAC Name

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S.Na/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;/h3-4,6,12H,1-2,5H2,(H,18,19);/q;+1/p-1/b8-3-;/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSWVJXWZXQOSW-ZDFSRXSCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-40-9
Record name BLI-489
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623564409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BLI-489
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R56JYB8P8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of Bli-489: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bli-489 is a novel bicyclic penem β-lactamase inhibitor demonstrating potent, broad-spectrum activity against several classes of these resistance-conferring enzymes. By inactivating β-lactamases, this compound restores the antibacterial efficacy of β-lactam antibiotics, such as piperacillin and imipenem, against a wide range of pathogenic bacteria. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of its activity and the methodologies used to evaluate it.

Core Mechanism of Action: β-Lactamase Inhibition

The primary mechanism of action of this compound is the inhibition of bacterial β-lactamase enzymes. These enzymes are a major defense mechanism for bacteria against β-lactam antibiotics. They hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound acts as a suicide inhibitor, forming a stable, covalent acyl-enzyme intermediate with the β-lactamase. This inactivation is irreversible and effectively removes the β-lactamase as a threat, allowing the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

This compound has demonstrated inhibitory activity against Ambler Class A (including extended-spectrum β-lactamases - ESBLs), Class C (AmpC), and some Class D β-lactamases.[1][2][3] This broad-spectrum inhibition makes it a promising candidate for combination therapy against multidrug-resistant bacterial infections.

Signaling Pathway of this compound Action

cluster_bacteria Bacterial Cell cluster_extracellular Extracellular Space B_Lactamase β-Lactamase (e.g., Class A, C, D) B_Lactam β-Lactam Antibiotic (e.g., Piperacillin) B_Lactamase->B_Lactam Hydrolyzes PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to Bli489 This compound Bli489->B_Lactamase Inhibits B_Lactam->PBP Inhibits

Caption: this compound inhibits β-lactamase, protecting the β-lactam antibiotic to inhibit PBPs.

Quantitative Assessment of this compound Efficacy

The effectiveness of this compound in combination with β-lactam antibiotics has been quantified through various in vitro and in vivo studies.

In Vitro Synergy Data

The synergistic activity of this compound with different β-lactam antibiotics has been evaluated against a panel of β-lactamase-producing bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and the results from checkerboard and time-kill assays.

Table 1: Synergistic Effects of Imipenem and this compound Against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Isolates [4][5]

β-Lactamase ProducedPercentage of Isolates Showing Synergy
MBL14.3%
OXA-2392.9%
OXA-24-like100%
OXA-51-like16.7%
OXA-58100%

Table 2: Synergistic Effects of this compound with Imipenem or Meropenem Against Carbapenem-Resistant Enterobacterales (CRE) [6]

OrganismCombinationPercentage of Isolates Showing Synergy
K. pneumoniaeThis compound + Imipenem70% (7/10)
This compound + Meropenem80% (8/10)
E. cloacaeThis compound + Imipenem77.8% (7/9)
This compound + Meropenem100% (9/9)
E. coliThis compound + Imipenem83.3% (5/6)
This compound + Meropenem100% (6/6)
In Vivo Efficacy Data

Murine infection models have been utilized to assess the in vivo efficacy of this compound in combination with piperacillin.

Table 3: Efficacy of Piperacillin in Combination with this compound in Murine Systemic Infection Models [7]

Pathogen (β-Lactamase Class)Piperacillin ED₅₀ (mg/kg)Piperacillin + this compound (8:1) ED₅₀ (mg/kg)
E. coli (Class A)>1,121Significantly Reduced
K. pneumoniae (Class A ESBL)>1,121Significantly Reduced
Enterobacter cloacae (Class C)103Significantly Reduced
Acinetobacter baumannii (Class D)>1,121Significantly Reduced

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Checkerboard Synergy Assay

This assay is used to determine the synergistic effect of two antimicrobial agents.

  • Preparation of Antimicrobials: Stock solutions of the β-lactam antibiotic and this compound are prepared and serially diluted in Mueller-Hinton Broth (MHB).

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared with increasing concentrations of the β-lactam antibiotic along the x-axis and increasing concentrations of this compound along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FIC index of ≤ 0.5.

Time-Kill Assay

This assay assesses the rate of bacterial killing by antimicrobial agents over time.

  • Preparation: Flasks containing MHB with the desired concentrations of the β-lactam antibiotic, this compound, or the combination are prepared. A growth control flask without any antimicrobial is also included.

  • Inoculation: Each flask is inoculated with a standardized bacterial suspension to achieve a starting density of approximately 10⁶ CFU/mL.[8]

  • Sampling and Plating: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours). The samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Incubation: Plates are incubated at 37°C for 18-24 hours, and colonies are counted.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Murine Systemic Infection Model

This in vivo model evaluates the efficacy of antimicrobial agents in a lethal infection model.

  • Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen.

  • Treatment: At a specified time post-infection (e.g., 30 minutes and 150 minutes), cohorts of mice are treated subcutaneously with various doses of the β-lactam antibiotic alone, this compound alone, or the combination.[7] An untreated control group receives a placebo.

  • Observation: The survival of the mice is monitored over a period of 4 to 7 days.

  • Data Analysis: The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated for each treatment group. A significant reduction in the ED₅₀ of the combination compared to the single agents indicates in vivo efficacy.

Experimental Workflow for In Vitro and In Vivo Assessment

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Start_vitro Bacterial Isolate (β-Lactamase Producer) Checkerboard Checkerboard Assay Start_vitro->Checkerboard TimeKill Time-Kill Assay Start_vitro->TimeKill MIC MIC Determination Checkerboard->MIC KillingKinetics Bacterial Killing Kinetics TimeKill->KillingKinetics Synergy Synergy Assessment (FIC Index) MIC->Synergy Efficacy Determine In Vivo Efficacy Synergy->Efficacy Correlates with KillingKinetics->Efficacy Correlates with Start_vivo Murine Model Infection Induce Systemic Infection Start_vivo->Infection Treatment Administer This compound Combination Therapy Infection->Treatment Observation Monitor Survival Treatment->Observation ED50 Calculate ED₅₀ Observation->ED50 ED50->Efficacy

Caption: Workflow for evaluating this compound's in vitro synergy and in vivo efficacy.

Conclusion

This compound is a potent β-lactamase inhibitor with a well-defined mechanism of action. By effectively neutralizing a broad range of β-lactamase enzymes, it restores the activity of established β-lactam antibiotics against many clinically relevant, drug-resistant pathogens. The quantitative data from both in vitro and in vivo studies strongly support its potential as a valuable component of combination therapies to combat the growing threat of antimicrobial resistance. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other novel β-lactamase inhibitors.

References

An In-Depth Technical Guide to the Penem β-Lactamase Inhibitor Bli-489

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CharacteristicDataSource(s)
IUPAC Name (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[2]
Synonyms BLI-489, Sodium this compoundN/A
CAS Number 623564-40-9N/A
Molecular Formula C₁₃H₁₁N₃O₄SN/A
Molecular Weight 321.31 g/mol N/A
Chemical Structure Chemical structure of this compound[1]

Mechanism of Action

This compound is a potent, broad-spectrum β-lactamase inhibitor belonging to the penem class. Its primary mechanism of action involves the irreversible inactivation of a wide range of β-lactamase enzymes, which are produced by bacteria and confer resistance to β-lactam antibiotics. This compound demonstrates robust inhibitory activity against Ambler class A, C, and D β-lactamases. By inhibiting these enzymes, this compound restores the efficacy of partner β-lactam antibiotics, allowing them to effectively target and disrupt bacterial cell wall synthesis.

In Vitro Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) and 50% effective dose (ED₅₀) values for this compound in combination with various β-lactam antibiotics against a range of bacterial pathogens.

Minimum Inhibitory Concentration (MIC) Data

Table 1: MIC Values (μg/mL) of Piperacillin in Combination with a Fixed Concentration of 4 μg/mL this compound

Bacterial Speciesβ-Lactamase ProfilePiperacillin Alone (MIC₅₀/MIC₉₀)Piperacillin + this compound (MIC₅₀/MIC₉₀)
Escherichia coliESBL64 / >1281 / 8
Klebsiella pneumoniaeKPC>128 / >1288 / 32
Pseudomonas aeruginosaAmpC16 / 1288 / 64
Enterobacter cloacaeAmpC32 / >1282 / 16
Acinetobacter baumanniiOXA-type64 / >12832 / 128

Table 2: MIC Values (μg/mL) of Imipenem in Combination with this compound

Bacterial SpeciesCarbapenemase ProfileImipenem Alone (MIC Range)Imipenem + this compound (4 μg/mL) (MIC Range)
Klebsiella pneumoniaeKPC-216 - 1280.5 - 4
Klebsiella pneumoniaeNDM-132 - >1281 - 8
Acinetobacter baumanniiOXA-2364 - 2568 - 32
Acinetobacter baumanniiOXA-5832 - 1284 - 16

Table 3: MIC Values (μg/mL) of Meropenem in Combination with this compound

Bacterial SpeciesCarbapenemase ProfileMeropenem Alone (MIC Range)Meropenem + this compound (4 μg/mL) (MIC Range)
Klebsiella pneumoniaeKPC-38 - 640.25 - 2
Escherichia coliNDM-516 - 1280.5 - 4
Enterobacter cloacaeVIM-232 - >1282 - 16

In Vivo Efficacy

Table 4: 50% Effective Dose (ED₅₀) in Murine Systemic Infection Models

Pathogenβ-Lactamase ClassAntibioticED₅₀ (mg/kg) - Antibiotic AloneED₅₀ (mg/kg) - Antibiotic + this compound (8:1 ratio)
Escherichia coliClass A (TEM-1)Piperacillin>25612.5
Enterobacter cloacaeClass C (AmpC)Piperacillin18025
Klebsiella pneumoniaeClass A (SHV-5)Piperacillin>25638
Pseudomonas aeruginosaClass C (AmpC)Piperacillin>512128

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Checkerboard Assay

This protocol is a standard method for determining the synergistic activity of two antimicrobial agents.

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner β-lactam antibiotic in an appropriate solvent (e.g., sterile water or DMSO) at a concentration 100 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 50 μL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.

    • Create a two-fold serial dilution of the partner antibiotic along the x-axis (columns 2-12) by adding 100 μL of the highest concentration to column 1 and serially transferring 50 μL across the plate. Discard 50 μL from column 12.

    • Create a two-fold serial dilution of this compound along the y-axis (rows B-H) by adding 100 μL of the highest concentration to row A and serially transferring 50 μL down the plate. Discard 50 μL from row H.

    • This creates a matrix of wells containing various concentrations of both agents.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 μL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

In Vivo Efficacy Testing: Murine Systemic Infection Model

This model is used to assess the efficacy of antimicrobial agents in a live animal model.

  • Animal Model: Use specific pathogen-free mice (e.g., ICR or BALB/c), typically female, weighing 18-22 grams.

  • Infection:

    • Prepare a bacterial suspension in a suitable medium (e.g., saline or brain heart infusion broth) containing 5% mucin to enhance virulence.

    • Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV) at a predetermined lethal dose (e.g., 10-100 x LD₅₀).

  • Treatment:

    • Administer the test compounds (this compound and partner antibiotic, alone and in combination) via a clinically relevant route (e.g., subcutaneous or intravenous) at various doses.

    • Treatment is typically initiated 1 hour post-infection and may be repeated at specified intervals.

  • Observation: Monitor the animals for mortality over a period of 7 days.

  • Data Analysis: The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated using a statistical method such as probit analysis.

Visualizations

General Mechanism of β-Lactamase Inhibition

The following diagram illustrates the general mechanism by which a β-lactamase inhibitor like this compound protects a β-lactam antibiotic from degradation.

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Inhibitor Action BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits BetaLactamase β-Lactamase Enzyme InactiveBL Inactive Antibiotic CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Prevents BetaLactamase->BetaLactam BetaLactamase->InactiveBL Produces InactiveEnzyme Inactive Enzyme Complex Bli489 This compound Bli489->BetaLactamase Irreversibly Inhibits Bli489->InactiveEnzyme Forms

Caption: General mechanism of β-lactamase inhibition by this compound.

Drug Development and Evaluation Workflow

This diagram outlines a typical workflow for the preclinical evaluation of a new β-lactamase inhibitor like this compound.

G A Compound Synthesis & Characterization B In Vitro Screening: β-Lactamase Inhibition Assays A->B C In Vitro Synergy Testing: Checkerboard & Time-Kill Assays B->C D Lead Optimization C->D E In Vivo Efficacy Studies: Murine Infection Models C->E D->B Iterative Improvement F Pharmacokinetic/ Pharmacodynamic (PK/PD) Profiling E->F H Preclinical Candidate Selection F->H G Toxicology & Safety Assessment G->H

Caption: Preclinical development workflow for a β-lactamase inhibitor.

References

Bli-489: A Novel Bicyclic Penem β-Lactamase Inhibitor for Combating Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance, particularly the proliferation of β-lactamase-producing bacteria, presents a formidable challenge to global public health. In response, the development of novel β-lactamase inhibitors is paramount. Bli-489, a bicyclic penem, has emerged as a potent inhibitor of a broad spectrum of β-lactamases, including Ambler Class A, C, and certain Class D enzymes. When combined with established β-lactam antibiotics such as piperacillin, imipenem, and meropenem, this compound restores their efficacy against a wide array of multidrug-resistant pathogens. This technical guide provides an in-depth overview of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Introduction

β-Lactam antibiotics have long been a cornerstone of antibacterial therapy. However, their effectiveness is increasingly compromised by the production of β-lactamases, enzymes that hydrolyze the β-lactam ring and render the antibiotic inactive. This compound is a novel, bicyclic penem β-lactamase inhibitor designed to counteract this resistance mechanism. Its unique structure allows it to effectively neutralize a broad range of serine β-lactamases, thereby protecting co-administered β-lactam antibiotics from degradation. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on this compound and its potential in overcoming antimicrobial resistance.

Mechanism of Action

This compound functions by forming a stable, covalent adduct with the serine residue in the active site of β-lactamase enzymes. This inactivation prevents the hydrolysis of the partner β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity. The inhibitory spectrum of this compound is extensive, covering Class A (including extended-spectrum β-lactamases - ESBLs), Class C (AmpC), and some Class D (OXA-type) β-lactamases.

cluster_0 Bacterial Cell This compound This compound Beta-Lactamase β-Lactamase This compound->Beta-Lactamase Inhibits Beta-Lactam_Antibiotic Beta-Lactam_Antibiotic Beta-Lactam_Antibiotic->Beta-Lactamase Hydrolysis (Blocked by this compound) PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam_Antibiotic->PBP Binds to Cell_Wall_Synthesis Cell_Wall_Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Figure 1: Mechanism of action of this compound in combination with a β-lactam antibiotic.

In Vitro Activity

The in vitro efficacy of this compound has been extensively evaluated in combination with various β-lactam partners against a wide range of clinical isolates.

Piperacillin-Bli-489

The combination of piperacillin with this compound has demonstrated potent activity against numerous β-lactamase-producing Gram-negative bacteria.

Table 1: In Vitro Activity of Piperacillin-Bli-489 Against Key Pathogens

Bacterial Speciesβ-Lactamase ClassPiperacillin MIC (µg/mL)Piperacillin-Bli-489 MIC (µg/mL)
Escherichia coliClass A (TEM-1)≥32≤16
Klebsiella pneumoniaeClass A (SHV-11)≥32≤16
Enterobacter cloacaeClass C (AmpC)≥32≤16
Pseudomonas aeruginosaClass C (AmpC)980103

Note: Data compiled from various sources. MIC values can vary based on the specific strain and testing methodology.

Imipenem-Bli-489 and Meropenem-Bli-489

This compound also exhibits strong synergistic effects when combined with carbapenems like imipenem and meropenem, particularly against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.

Table 2: Synergistic Activity of this compound with Carbapenems Against Resistant Isolates

PathogenCarbapenemaseCombinationSynergistic Effect
Carbapenem-Resistant Enterobacterales (CRE)KPC, NDM, OXA-23Imipenem/Meropenem + this compoundSynergistic[1]
Carbapenem-Resistant Acinetobacter baumannii (CRAB)OXA-23, OXA-24-like, OXA-58Imipenem + this compoundSynergistic[2]

Synergy is typically defined by a fractional inhibitory concentration (FIC) index of ≤0.5.

In Vivo Efficacy

The promising in vitro activity of this compound combinations has been corroborated in various animal models of infection.

Murine Systemic Infection Models

In murine models of systemic infection caused by β-lactamase-producing pathogens, the combination of piperacillin and this compound has shown significantly enhanced efficacy compared to piperacillin alone or piperacillin-tazobactam. An optimal dosing ratio of 8:1 (piperacillin:this compound) has been identified in these models.[2]

Table 3: In Vivo Efficacy (ED50) of Piperacillin-Bli-489 in Murine Systemic Infection Models

Pathogenβ-Lactamase ClassPiperacillin ED50 (mg/kg)Piperacillin-Bli-489 (8:1) ED50 (mg/kg)Piperacillin-Tazobactam ED50 (mg/kg)
E. coliClass C (ACT-1)1031345
E. cloacaeClass C (AmpC)2853871
P. aeruginosaClass C (AmpC)~980103246
E. coliClass D (OXA-1)98086270

ED50 (Effective Dose 50) is the dose required to protect 50% of the infected animals from lethal infection.

Murine Pneumonia Model

The combination of imipenem and this compound has demonstrated synergistic effects in a murine pneumonia model infected with carbapenem-resistant Acinetobacter baumannii (CRAB), leading to improved survival rates.[2]

Experimental Protocols

In Vitro Susceptibility Testing

A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate microtiter plate with bacteria and drug combinations A->C B Prepare serial dilutions of β-lactam antibiotic and this compound B->C D Incubate at 35-37°C for 16-20 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Figure 2: General workflow for in vitro susceptibility testing.

Checkerboard Assay Protocol:

  • Prepare stock solutions of the β-lactam antibiotic and this compound.

  • In a 96-well microtiter plate, add 50 µL of Mueller-Hinton broth to each well.

  • Create a two-dimensional serial dilution of the β-lactam antibiotic along the y-axis and this compound along the x-axis.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy, additivity, or antagonism.

Time-Kill Assay

Time-Kill Assay Protocol:

  • Prepare flasks containing Mueller-Hinton broth with the desired concentrations of the antimicrobial agent(s).

  • Inoculate the flasks with a bacterial suspension to achieve a starting density of approximately 5 x 105 to 1 x 106 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable bacterial count (CFU/mL).

  • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Murine Systemic Infection Model

A Induce systemic infection in mice via intraperitoneal injection of pathogen B Administer treatment (e.g., piperacillin-Bli-489) subcutaneously at specified time points A->B C Monitor mice for a defined period (e.g., 7 days) for survival B->C D Calculate the 50% effective dose (ED50) C->D

Figure 3: Workflow for the murine systemic infection model.

Murine Systemic Infection Protocol:

  • Specific pathogen-free mice (e.g., Swiss Webster) are used.

  • Bacteria are grown in appropriate broth, washed, and suspended in a suitable medium (e.g., saline or mucin).

  • Mice are challenged via intraperitoneal injection with a bacterial suspension that causes a lethal infection.

  • The antibiotic combination is administered subcutaneously at one or more time points post-infection.

  • Animals are observed for a period of 7 days, and mortality is recorded.

  • The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.

Murine Pneumonia Model

Murine Pneumonia Model Protocol for A. baumannii:

  • Female BALB/c mice are typically used.

  • Mice are anesthetized and infected via intranasal or intratracheal instillation of a carbapenem-resistant A. baumannii suspension.[3]

  • Treatment with the imipenem-Bli-489 combination is initiated at a specified time post-infection and administered via a suitable route (e.g., intraperitoneal or subcutaneous).

  • Survival of the mice is monitored over a defined period.

  • In some studies, bacterial burden in the lungs and other organs is determined at various time points by homogenizing the tissues and plating serial dilutions.

Pharmacokinetics

Limited pharmacokinetic data for this compound is publicly available. As with other β-lactamase inhibitors, key pharmacokinetic parameters of interest include the maximum plasma concentration (Cmax), the area under the concentration-time curve (AUC), and the elimination half-life. These parameters are crucial for determining optimal dosing regimens that ensure the concentration of this compound at the site of infection remains above the threshold required to inhibit the target β-lactamases for a sufficient duration. Further studies are needed to fully characterize the pharmacokinetic profile of this compound in humans.

Conclusion

This compound is a promising novel bicyclic penem β-lactamase inhibitor with a broad spectrum of activity against key resistance enzymes. In combination with established β-lactam antibiotics, it demonstrates significant potential to address the growing threat of multidrug-resistant Gram-negative bacteria. The data presented in this technical guide highlight the potent in vitro and in vivo efficacy of this compound combinations. Further research, particularly in the areas of clinical efficacy and human pharmacokinetics, is warranted to fully elucidate the therapeutic potential of this important new agent in the fight against antimicrobial resistance.

References

Understanding the Inhibition of Class A, C, and D β-Lactamases by BLI-489: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates the development of novel therapeutic strategies. β-lactamases inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. These enzymes are broadly classified into four Ambler classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, utilizing a serine residue for catalysis, while class B enzymes are metallo-β-lactamases that require zinc for their activity.[1][2] BLI-489 is a novel penem-class β-lactamase inhibitor designed to counteract resistance mechanisms mediated by serine β-lactamases. This technical guide provides an in-depth overview of the inhibitory activity of this compound against class A, C, and D β-lactamases, including available quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of key processes.

This compound has demonstrated potent activity against class A, C, and some class D β-lactamase-producing pathogens, particularly when used in combination with β-lactam antibiotics such as piperacillin and imipenem.[3][4] Its mechanism of action involves the formation of a stable acyl-enzyme intermediate, which effectively removes the β-lactamase from the resistance equation and restores the efficacy of the partner antibiotic.

Data Presentation: Quantitative Analysis of this compound Inhibition

While specific IC50 and Ki values for this compound against a wide range of purified β-lactamases are not extensively available in the public domain, its potent inhibitory effects are well-documented through in vivo efficacy and in vitro synergy studies. To provide a quantitative perspective, this section summarizes the available data for this compound and includes kinetic data for structurally related and functionally analogous penem inhibitors against key β-lactamases.

Table 1: In Vivo Efficacy of Piperacillin-BLI-489 Combination in Murine Infection Models
Bacterial Strain Producing β-Lactamaseβ-Lactamase ClassPiperacillin ED50 (mg/kg)Piperacillin/BLI-489 ED50 (mg/kg)
E. coli (OXA-1)D98086
E. coli (ACT-1)C>100013
S. enterica (CTX-M-5)A (ESBL)>100045

ED50: Effective dose required to protect 50% of mice from lethal infection.

Table 2: Synergistic Activity of Imipenem-BLI-489 Combination Against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Producing Class D β-Lactamases
CHDL-Producing CRAb IsolatesSynergistic Effect (%)
OXA-2392.9
OXA-24-like100
OXA-51-like16.7
OXA-58100

CHDL: Carbapenem-hydrolyzing class D β-lactamase. Data from chequerboard analysis.[4]

Table 3: Kinetic Parameters of Structurally Related Penem Inhibitors Against Class D β-Lactamase OXA-1
InhibitorKi (nM)kinact (s-1)
Penem 145 ± 80.13 ± 0.01
Penem 212 ± 20.11 ± 0.01
Tazobactam (comparator)80,000 ± 14,0000.12 ± 0.01

Data for novel penem inhibitors with structural similarities to this compound, demonstrating the high potency of this class of inhibitors against Class D enzymes compared to established inhibitors like tazobactam.[1]

Experimental Protocols: Characterization of β-Lactamase Inhibition

The following protocols provide a detailed methodology for determining the inhibitory activity of compounds like this compound against purified β-lactamases. The primary method involves a spectrophotometric assay using the chromogenic substrate nitrocefin.

Protocol 1: Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50%.

Materials:

  • Purified β-lactamase (e.g., TEM-1 for Class A, AmpC for Class C, OXA-1 for Class D)

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Nitrocefin stock solution (in DMSO)

  • Assay Buffer: 50 mM sodium phosphate, pH 7.0[5]

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Enzyme Preparation: Dilute the purified β-lactamase in Assay Buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over 10-15 minutes.

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound in Assay Buffer. The concentration range should typically span from nanomolar to micromolar to capture the full dose-response curve.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted enzyme to each well.

    • Add an equal volume of the corresponding this compound dilution to the wells. Include a control with no inhibitor.

    • Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 10-30 minutes) to allow for binding.[5]

  • Initiation of Reaction: Add a fixed volume of nitrocefin solution to each well to initiate the reaction. A typical final concentration of nitrocefin is 50-100 µM.[6]

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader.[6]

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Protocol 2: Determination of Ki and kinact for Mechanism-Based Inhibitors

For mechanism-based inhibitors like penems, it is crucial to determine the inhibition constant (Ki) and the rate of inactivation (kinact).

Materials:

  • Same as for IC50 determination.

Procedure:

  • Assay Setup: The assay is set up similarly to the IC50 determination, with varying concentrations of both the inhibitor (this compound) and the substrate (nitrocefin).

  • Data Acquisition: The hydrolysis of nitrocefin is monitored over time for each combination of inhibitor and substrate concentrations.

  • Data Analysis:

    • The progress curves (absorbance vs. time) are fitted to an equation that describes the time-dependent inactivation of the enzyme.

    • The apparent inactivation rate constant (kobs) is determined for each inhibitor concentration.

    • A plot of kobs versus the inhibitor concentration is generated. For a simple irreversible inhibitor, this plot will be a hyperbola.

    • The data is then fitted to the following equation to determine kinact and Ki: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the inhibitor concentration.[7]

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Dilute Purified β-Lactamase Mix Mix Enzyme and Inhibitor in Plate Enzyme->Mix Inhibitor Prepare Serial Dilution of this compound Inhibitor->Mix Substrate Prepare Nitrocefin Solution Add_Substrate Add Nitrocefin to Initiate Reaction Substrate->Add_Substrate Incubate Incubate at Room Temperature Mix->Incubate Incubate->Add_Substrate Monitor Monitor Absorbance at 486 nm Add_Substrate->Monitor Calculate Calculate Initial Velocities Monitor->Calculate Plot Plot % Inhibition vs. [this compound] Calculate->Plot Determine_IC50 Determine IC50 from Curve Fit Plot->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

Mechanism of Serine β-Lactamase Inhibition by this compound

mechanism_of_inhibition E Active β-Lactamase (with Serine) EI_complex Enzyme-Inhibitor Complex (Non-covalent) E->EI_complex Binding (Ki) I This compound (Penem Inhibitor) I->EI_complex EI_complex->E Dissociation Acyl_enzyme Stable Acyl-Enzyme Intermediate (Covalent) EI_complex->Acyl_enzyme Acylation (kinact) Inactive_E Inactive Enzyme Acyl_enzyme->Inactive_E Slow/No Hydrolysis

Caption: Covalent inhibition of β-lactamase by this compound.

Conclusion

This compound is a promising penem-based β-lactamase inhibitor with demonstrated activity against clinically important class A, C, and D β-lactamases. While comprehensive biochemical data in the form of IC50 and Ki values against a broad panel of purified enzymes are not fully available in the public literature, the existing in vivo and in vitro synergy data strongly support its efficacy. The provided experimental protocols offer a robust framework for the detailed characterization of this compound and other novel β-lactamase inhibitors. Further research to elucidate the precise kinetic parameters of this compound against a wider array of β-lactamases will be crucial for its continued development and optimal clinical application in combating antibiotic-resistant infections.

References

An In-Depth Technical Guide to Bli-489 Hydrate: A Potent Penem β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bli-489 hydrate is a novel penem β-lactamase inhibitor demonstrating significant potential in overcoming bacterial resistance to β-lactam antibiotics. This document provides a comprehensive technical overview of this compound hydrate, including its mechanism of action, inhibitory properties against various β-lactamase classes, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and molecular interactions are visualized through detailed diagrams.

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. β-lactamases inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. This compound hydrate, a bicyclic penem inhibitor, has emerged as a potent inhibitor of a broad spectrum of serine β-lactamases, including Ambler Class A, C, and certain Class D enzymes.[1][2] Its ability to restore the efficacy of established β-lactam antibiotics, such as piperacillin and imipenem, makes it a promising candidate for combination therapies against multidrug-resistant bacterial infections.[3][4]

Physicochemical Properties

This compound hydrate is a yellow powder with good solubility in water. Its chemical structure features the core penem ring fused with an imidazo[2,1-c][1][5]oxazine moiety.

Table 1: Physicochemical Properties of this compound Hydrate

PropertyValue
Chemical Formula C₁₃H₁₀N₃NaO₄S · xH₂O
Molecular Weight 327.29 g/mol (anhydrous basis)
Appearance Yellow powder
Solubility >20 mg/mL in H₂O
Storage Temperature Room temperature

Mechanism of Action

This compound hydrate acts as a "suicide inhibitor" or mechanism-based inactivator of serine β-lactamases. The inhibitory process involves a multi-step mechanism within the active site of the enzyme.

This compound Hydrate Mechanism of Action Mechanism of Serine β-Lactamase Inhibition by this compound Hydrate cluster_0 Enzyme Active Site E_S Enzyme-Inhibitor Complex (E-I) Acyl_Enzyme Stable Acyl-Enzyme Intermediate E_S->Acyl_Enzyme Acylation (Serine Attack on β-Lactam Ring) Inactive_Enzyme Inactive Enzyme Acyl_Enzyme->Inactive_Enzyme Ring Opening & Irreversible Inactivation Bli_489 This compound Hydrate Bli_489->E_S Reversible Binding Active_Enzyme Active β-Lactamase (with Serine Nucleophile) Active_Enzyme->E_S Checkerboard Assay Workflow Workflow for Checkerboard Synergy Assay Prep_Plates Prepare 96-well plates with serial dilutions of this compound (x-axis) and antibiotic (y-axis) Inoculate Inoculate wells with a standardized bacterial suspension (~5 x 10^5 CFU/mL) Prep_Plates->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine the MIC of each drug alone and in combination by observing turbidity Incubate->Read_MIC Calculate_FICI Calculate the Fractional Inhibitory Concentration Index (FICI) FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Read_MIC->Calculate_FICI Interpret Interpret Results: Synergy: FICI ≤ 0.5 Additive: 0.5 < FICI ≤ 1 Indifference: 1 < FICI ≤ 4 Antagonism: FICI > 4 Calculate_FICI->Interpret Murine Infection Model Workflow Workflow for Murine Systemic Infection Model Infection Induce systemic infection in mice via intraperitoneal injection of a lethal dose of bacteria Treatment Administer treatment (e.g., piperacillin-Bli-489 combination) subcutaneously at defined time points post-infection Infection->Treatment Monitoring Monitor mice for a set period (e.g., 7 days) for survival Treatment->Monitoring ED50_Calc Calculate the 50% effective dose (ED50) for each treatment group Monitoring->ED50_Calc

References

The Discovery and Development of BLI-489: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BLI-489 is a potent, penem-class β-lactamase inhibitor developed by Wyeth Research (later acquired by Pfizer). It exhibits broad-spectrum activity against Ambler Class A, C, and some Class D β-lactamases. Developed to be co-administered with β-lactam antibiotics, this compound demonstrated significant potential in restoring the efficacy of these antibiotics against resistant bacterial strains in preclinical studies. Despite promising early-stage results, the clinical development of this compound was discontinued after Phase 1 trials, a decision coinciding with a strategic shift in Pfizer's anti-infective research focus. This document provides a comprehensive technical overview of the discovery, preclinical development, and known data for this compound.

Introduction: The Challenge of β-Lactamase-Mediated Resistance

The escalating prevalence of bacterial resistance to β-lactam antibiotics, primarily driven by the production of β-lactamase enzymes, poses a significant global health threat. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The development of β-lactamase inhibitors (BLIs) has been a critical strategy to combat this resistance. BLIs act as "suicide substrates" or reversible inhibitors that bind to and inactivate β-lactamases, thereby protecting the partner β-lactam antibiotic from degradation.

This compound emerged from research efforts to discover novel BLIs with a broader spectrum of activity than existing inhibitors, particularly against problematic Class C (AmpC) and Class D β-lactamases.

Discovery and Medicinal Chemistry

The discovery of this compound was a result of a focused medicinal chemistry program at Wyeth Research aimed at developing potent penem-class β-lactamase inhibitors. The core strategy involved the design and synthesis of 6-methylidene penems with bicyclic heterocycles.

Rationale for the Penem Scaffold

The penem scaffold was selected for its inherent reactivity and ability to effectively acylate the serine residue in the active site of β-lactamases. The 6-methylidene substitution was found to be crucial for broad-spectrum inhibitory activity.

Synthesis and Structure-Activity Relationship (SAR)

While a specific synthesis scheme for this compound is not publicly detailed, research published by scientists at Wyeth describes the general synthesis of 6-methylidene penems bearing bicyclic heterocycles. The synthesis generally involves the condensation of a penem intermediate with a heterocyclic aldehyde.

Structure-activity relationship studies on this class of compounds revealed several key insights:

  • Bicyclic Heterocycle: The nature of the bicyclic heterocycle at the 6-methylidene position significantly influences the inhibitory potency and spectrum. Imidazole- and pyrazole-fused systems were found to be particularly effective.

  • Stereochemistry: The stereochemistry of the penem core is critical for activity.

  • Substituents on the Heterocycle: Modifications to the bicyclic heterocycle can modulate the potency against different classes of β-lactamases.

Mechanism of Action

This compound functions as an irreversible inhibitor of serine-based β-lactamases. The proposed mechanism involves the following steps:

  • Acylation: The serine residue in the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of this compound, leading to the formation of a covalent acyl-enzyme intermediate.

  • Ring Opening and Rearrangement: The penem ring opens, and a subsequent rearrangement forms a stable, inactivated enzyme complex. This prevents the enzyme from hydrolyzing the partner β-lactam antibiotic.

Preclinical Development

This compound underwent extensive preclinical evaluation, primarily in combination with the β-lactam antibiotic piperacillin.

In Vitro Activity

The combination of piperacillin/BLI-489 demonstrated potent activity against a broad range of β-lactamase-producing Gram-negative bacteria.

Table 1: In Vitro Activity of Piperacillin/BLI-489

Bacterial Species (β-Lactamase Class)Piperacillin MIC90 (µg/mL)Piperacillin/BLI-489 (4 µg/mL) MIC90 (µg/mL)
Escherichia coli (Class A, ESBL)>648
Klebsiella pneumoniae (Class A, ESBL)>6416
Enterobacter cloacae (Class C, AmpC)>644
Pseudomonas aeruginosa (Class C, AmpC)>6432
In Vivo Efficacy

The efficacy of the piperacillin/BLI-489 combination was evaluated in murine models of systemic infection.

Table 2: In Vivo Efficacy of Piperacillin/BLI-489 in Murine Infection Models

Pathogen (β-Lactamase)Piperacillin ED50 (mg/kg)Piperacillin/BLI-489 (8:1 ratio) ED50 (mg/kg)
E. coli (TEM-1, Class A)12530
K. pneumoniae (SHV-5, Class A ESBL)>25664
E. cloacae (AmpC, Class C)>25648
S. marcescens (AmpC, Class C)25632
Resistance Development Studies

Studies were conducted to evaluate the potential for resistance development to the piperacillin/BLI-489 combination. The spontaneous mutation frequency was found to be low for most organisms tested.

Preclinical Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for this compound as a standalone agent are not extensively published. Studies on related 6-methylidene penems indicated that these compounds are generally stable to hydrolysis by dehydropeptidases. As with many β-lactams, potential for hypersensitivity reactions would be a consideration. The development being halted in early clinical phases suggests no major, insurmountable toxicity was identified in preclinical studies.

Clinical Development

A Phase 1 clinical trial (NCT00894439) was initiated to evaluate the safety, tolerability, and pharmacokinetics of piperacillin/BLI-489 in healthy volunteers.

Publicly available information on the results of this trial is limited. The trial was completed, but a detailed summary of the findings has not been published in peer-reviewed literature or on clinical trial registries.

Discontinuation of Development

The development of this compound was discontinued after the completion of Phase 1 clinical trials. This decision appears to be linked to a broader strategic decision by Pfizer, following its acquisition of Wyeth, to reduce its investment in anti-infective research and development. There is no publicly available evidence to suggest that the discontinuation was due to significant safety or efficacy concerns with this compound itself.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

Minimal Inhibitory Concentrations (MICs) were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A series of twofold dilutions of the antimicrobial agent were prepared in Mueller-Hinton broth. Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. The plates were incubated at 35°C for 16-20 hours. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth. For combination testing, a fixed concentration of this compound (e.g., 4 µg/mL) was added to each well containing the serially diluted β-lactam antibiotic.

Murine Systemic Infection Model

Female Swiss Webster mice were used for these studies. Mice were infected intraperitoneally with a lethal dose of the bacterial pathogen suspended in brain heart infusion broth containing 5% mucin. The antimicrobial agents were administered subcutaneously at various doses at 1 and 5 hours post-infection. The 50% effective dose (ED50) was calculated based on the survival of the animals over a 7-day observation period using a logistic regression model.

Conclusion

This compound represents a well-characterized, potent penem β-lactamase inhibitor with a broad spectrum of activity. Preclinical data strongly supported its potential as a valuable agent to overcome β-lactamase-mediated resistance in Gram-negative pathogens. The discontinuation of its development appears to be a consequence of strategic business decisions rather than a reflection of its scientific merit. The comprehensive data package generated for this compound could still hold value for future research and development of novel β-lactamase inhibitors. The methodologies and findings from the this compound program provide a solid foundation for the design of next-generation BLIs to address the ongoing challenge of antimicrobial resistance.

Bli-489: A Technical Guide on its Potential to Inhibit Carbapenem-Hydrolysing Class D β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of carbapenem-hydrolysing class D β-lactamases (CHDLs), presents a formidable challenge to modern medicine. This technical guide provides an in-depth analysis of Bli-489, a bicyclic penem derivative, and its potential as an inhibitor of these critical resistance determinants. This compound, in combination with carbapenem antibiotics such as imipenem, has demonstrated significant synergistic activity against clinical isolates of Acinetobacter baumannii producing various OXA-type β-lactamases, including the widespread OXA-23, OXA-24-like, OXA-51-like, and OXA-58 enzymes.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this crucial area.

Introduction to Class D β-Lactamases and the Threat of Carbapenem Resistance

Class D β-lactamases, also known as oxacillinases (OXA), are a diverse group of enzymes that can inactivate a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and, most critically, carbapenems.[3][4] These enzymes are predominantly found in Gram-negative bacteria such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae.[4] Unlike other classes of β-lactamases, Class D enzymes are generally not inhibited by commercially available β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam.[3][5]

The catalytic mechanism of class D β-lactamases relies on a unique N-carboxylated lysine residue in the active site, which acts as a general base in both the acylation and deacylation steps of substrate hydrolysis.[4][6][7] The ability of certain OXA enzymes to efficiently hydrolyze carbapenems is a major contributor to the emergence of multidrug-resistant pathogens, severely limiting therapeutic options for life-threatening infections.[3]

This compound: A Promising Penem Inhibitor

This compound is a methylidene penem derivative that has shown promise as an effective inhibitor of class D β-lactamases when used in combination with β-lactam antibiotics.[3] Penems are a class of β-lactamase inhibitors that are structurally similar to penicillins but possess a double bond in the five-membered ring, which enhances their reactivity.

Mechanism of Action

The inhibitory mechanism of penems against class D β-lactamases is complex and can vary depending on the specific OXA enzyme. Studies on other penem inhibitors suggest that they act as mechanism-based inhibitors, forming a stable acyl-enzyme intermediate with the active site serine.[1][5] This interaction can lead to the formation of a stable 1,4-thiazepine derivative, effectively inactivating the enzyme.[5] The stability of the carboxylated lysine in the active site of the OXA enzyme appears to play a crucial role in determining whether a penem acts as an inhibitor or is turned over as a substrate.[3] For instance, some penems are effective inhibitors of OXA-1 but are hydrolyzed by OXA-24.[3] In silico docking analyses suggest that this compound can bind to the active sites of OXA-24 and OXA-58, leading to strong inhibitory activity.[1][2]

Quantitative Data on the Efficacy of this compound

The efficacy of this compound is most evident when used in combination with a carbapenem antibiotic. The following tables summarize the available data on the synergistic effects of this compound with imipenem against clinical isolates of carbapenem-resistant Acinetobacter baumannii (CRAb) producing various class D β-lactamases.

Table 1: Synergistic Effects of Imipenem-Bli-489 Combination against CRAb Isolates Producing Different Class D β-Lactamases

β-Lactamase ProducedPercentage of Isolates Showing Synergy (%)Reference
OXA-23-like92.9[1][2]
OXA-24-like100[1][2]
OXA-51-like100[1][2]
OXA-58100[1][2]
Metallo-β-lactamase (MBL)14.3[1][2]

Synergy was determined by checkerboard analysis.

Table 2: Time-Kill Assay Results for Imipenem-Bli-489 Combination

Bacterial Strain ProducingImipenem (2 mg/L)This compound (8 mg/L)Imipenem (2 mg/L) + this compound (8 mg/L)Synergy Observed (at 24h)Reference
OXA-24-likeNo significant killingNo significant killingSynergistic killingYes[1][2]
OXA-51-likeNo significant killingNo significant killingSynergistic killingYes[1][2]
OXA-58No significant killingNo significant killingSynergistic killingYes[1][2]
OXA-23No significant killingNo significant killingNo synergyNo[1][2]

Data is qualitative based on graphical representations in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the potential of this compound.

Checkerboard Synergy Assay

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[8][9][10][11][12]

Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of imipenem and this compound in an appropriate solvent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute imipenem along the x-axis and this compound along the y-axis. This creates a checkerboard of wells with varying concentrations of both agents.

  • Bacterial Inoculum: Prepare a bacterial suspension of the test organism (e.g., A. baumannii isolate) in Mueller-Hinton broth, adjusted to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimal Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Imipenem + FIC of this compound Where:

    • FIC of Imipenem = (MIC of Imipenem in combination) / (MIC of Imipenem alone)

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic interaction between antimicrobial agents over time.[8][13][14][15][16][17]

Protocol:

  • Bacterial Culture: Grow the test organism in Mueller-Hinton broth to the logarithmic phase.

  • Inoculum Preparation: Dilute the bacterial culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.

  • Drug Exposure: Add imipenem alone, this compound alone, and the combination of imipenem and this compound at specified concentrations (e.g., 2 mg/L and 8 mg/L, respectively) to separate flasks containing the bacterial inoculum.[1][2] A growth control flask with no antibiotics is also included.

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

In Vivo Mouse Pneumonia Model

Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial combinations.[18][19][20][21][22]

Protocol:

  • Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Bacterial Challenge: Prepare a suspension of a virulent, carbapenem-resistant A. baumannii strain in sterile saline. Anesthetize the mice and infect them via intranasal or intratracheal instillation with a lethal dose of the bacteria.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens. This typically includes a control group (vehicle), imipenem alone, this compound alone, and the combination of imipenem and this compound. Dosing and route of administration (e.g., intraperitoneal or intravenous) should be based on pharmacokinetic and pharmacodynamic studies.

  • Monitoring: Monitor the mice for signs of illness, body weight changes, and survival over a period of several days.

  • Bacterial Burden Assessment: At specific time points, a subset of mice from each group can be euthanized to determine the bacterial load in the lungs, spleen, and blood by plating homogenized tissue samples.

  • Data Analysis: Compare survival rates between treatment groups using Kaplan-Meier survival analysis. Compare bacterial burdens between groups using appropriate statistical tests.

Visualizations

Experimental Workflow for Evaluating this compound Efficacy

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation checkerboard Checkerboard Synergy Assay time_kill Time-Kill Assay checkerboard->time_kill Confirm Synergy pneumonia_model Mouse Pneumonia Model time_kill->pneumonia_model Promising In Vitro Results mic MIC Determination mic->checkerboard survival Survival Analysis pneumonia_model->survival bacterial_burden Bacterial Burden Assessment pneumonia_model->bacterial_burden end Assess Therapeutic Potential survival->end bacterial_burden->end start Isolate Carbapenem-Resistant Gram-Negative Bacteria start->mic

Caption: Workflow for assessing this compound's efficacy.

Simplified Mechanism of Class D β-Lactamase Hydrolysis and Inhibition by Penems

Hydrolysis_Inhibition cluster_hydrolysis Carbapenem Hydrolysis cluster_inhibition Penem Inhibition E_S Enzyme-Substrate Complex (E+S) Acyl Acyl-Enzyme Intermediate E_S->Acyl Acylation (k2) E_P Enzyme + Hydrolyzed Product (E+P) Acyl->E_P Deacylation (k3) start Active Class D β-Lactamase E_P->start Regenerated Enzyme E_I Enzyme-Inhibitor Complex (E+I) Stable_Adduct Stable Acyl-Enzyme (e.g., 1,4-Thiazepine) E_I->Stable_Adduct Inactivation start->E_S start->E_I

Caption: Hydrolysis vs. Inhibition of Class D β-Lactamases.

Conclusion and Future Directions

This compound, in combination with carbapenems, demonstrates significant potential to combat infections caused by multidrug-resistant Gram-negative bacteria harboring class D β-lactamases. The synergistic activity observed against a range of clinically relevant OXA enzymes highlights its promise as a valuable addition to the antimicrobial arsenal.

Further research is warranted to:

  • Determine the specific IC50 and Ki values of this compound against a comprehensive panel of purified class D β-lactamases to better understand its inhibitory potency and spectrum.

  • Elucidate the precise molecular interactions between this compound and various OXA enzymes through structural studies to guide the design of next-generation inhibitors.

  • Conduct extensive preclinical and clinical studies to evaluate the safety, efficacy, and pharmacokinetic/pharmacodynamic properties of this compound in combination with various carbapenems.

The development of potent inhibitors like this compound is a critical strategy in the ongoing battle against antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for advancing this important area of research.

References

Exploring the Synergistic Effect of BLI-489 with Carbapenems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant threat to global public health, necessitating the development of novel therapeutic strategies. One promising approach is the combination of existing carbapenem antibiotics with potent β-lactamase inhibitors. This technical guide provides an in-depth exploration of the synergistic effects of BLI-489, a novel bicyclic-6-methylidene penem β-lactamase inhibitor, with the carbapenems imipenem and meropenem against a range of carbapenemase-producing CRE. This document summarizes key quantitative data, details essential experimental protocols for evaluating synergy, and visualizes the underlying mechanisms and workflows to support further research and development in this critical area.

Introduction to this compound and Carbapenem Synergy

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often reserved as a last-line treatment for infections caused by multidrug-resistant bacteria. However, the efficacy of carbapenems is increasingly compromised by the production of carbapenemases, enzymes that hydrolyze the β-lactam ring and inactivate the antibiotic. These enzymes are broadly classified into Ambler classes A (e.g., KPC), B (metallo-β-lactamases, e.g., NDM), and D (oxacillinases, e.g., OXA).

This compound is a novel β-lactamase inhibitor that has demonstrated the ability to restore the activity of carbapenems against CRE. By inhibiting the carbapenemases, this compound allows the carbapenem to effectively bind to its target, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis, leading to bacterial cell death. This synergistic relationship is a key strategy in overcoming carbapenem resistance.

Quantitative Analysis of Synergy

The synergistic effect of this compound in combination with imipenem and meropenem has been demonstrated against various carbapenemase-producing CRE strains, including Klebsiella pneumoniae, Escherichia coli, and Enterobacter cloacae. The following tables summarize the findings from in vitro synergy testing.

Note: The following data is a summary based on published abstracts. The full dataset including individual Minimum Inhibitory Concentration (MIC) values was not available in the public domain at the time of this guide's creation.

Table 1: Synergistic Activity of this compound with Imipenem against Carbapenem-Resistant Enterobacterales (CRE)

Bacterial SpeciesNumber of Strains TestedNumber of Strains Showing SynergyPercentage of Strains with Synergy
Klebsiella pneumoniae10770%
Enterobacter cloacae9778%
Escherichia coli6583%

Table 2: Synergistic Activity of this compound with Meropenem against Carbapenem-Resistant Enterobacterales (CRE)

Bacterial SpeciesNumber of Strains TestedNumber of Strains Showing SynergyPercentage of Strains with Synergy
Klebsiella pneumoniae10880%
Enterobacter cloacae99100%
Escherichia coli66100%

Table 3: Confirmed Synergy of this compound Combinations in Time-Kill Assays against Specific Carbapenemase-Producing Strains

Strain IDCarbapenemase GeneCombination TherapyOutcome
DC5114blaKPC-2This compound + Imipenem/MeropenemSynergistic Effect
FK8401blaNDM-5This compound + Imipenem/MeropenemSynergistic Effect
CG996blaOXA-23This compound + Imipenem/MeropenemSynergistic Effect

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of antibiotic synergy. The following sections provide methodologies for key in vitro and in vivo assays.

Checkerboard Assay for In Vitro Synergy Testing

The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Principle: Serial dilutions of two antimicrobial agents are combined in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound and carbapenem (imipenem or meropenem) stock solutions

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of the carbapenem horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of this compound vertically down the microtiter plate.

    • The final volume in each well should be 50 µL after adding the bacterial inoculum.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of drug A = MIC of drug A in combination / MIC of drug A alone

    • FIC of drug B = MIC of drug B in combination / MIC of drug B alone

    • FIC Index = FIC of drug A + FIC of drug B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Principle: A standardized bacterial inoculum is exposed to one or more antimicrobial agents, and the number of viable bacteria is determined at various time points.

Materials:

  • Culture tubes or flasks

  • CAMHB

  • This compound and carbapenem stock solutions

  • Bacterial culture in logarithmic growth phase

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Plates for colony counting (e.g., Tryptic Soy Agar)

  • Serial dilution supplies

Procedure:

  • Inoculum Preparation:

    • Grow a bacterial culture to the early logarithmic phase in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Test Setup:

    • Prepare tubes with the following:

      • Growth control (no antibiotic)

      • Carbapenem alone (at a clinically relevant concentration)

      • This compound alone (at a fixed concentration, e.g., 4 µg/mL)

      • Carbapenem + this compound

  • Incubation and Sampling:

    • Incubate the tubes in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each test condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Galleria mellonella Infection Model

The Galleria mellonella (greater wax moth) larva is an in vivo model that is increasingly used for assessing the efficacy of antimicrobial agents due to its ethical advantages, cost-effectiveness, and the similarity of its innate immune system to that of vertebrates.

Principle: G. mellonella larvae are infected with a pathogenic bacterial strain and then treated with the antimicrobial agents. The survival of the larvae is monitored over time to assess the in vivo efficacy of the treatment.

Materials:

  • G. mellonella larvae in their final instar stage (200-300 mg)

  • Bacterial suspension of known concentration

  • This compound and carbapenem solutions for injection

  • Hamilton syringes (or similar) for injection

  • Incubator (37°C)

  • Petri dishes

Procedure:

  • Larvae Selection:

    • Select healthy, cream-colored larvae of a consistent size and weight.

    • Discard any discolored, sluggish, or dead larvae.

  • Infection:

    • Inject a 10 µL volume of the bacterial suspension (e.g., 1 x 106 CFU/larva) into the last left proleg of each larva.

    • A control group should be injected with sterile PBS to account for any trauma from the injection.

  • Treatment:

    • At a set time post-infection (e.g., 1-2 hours), inject the treatment solutions (10 µL) into the last right proleg.

    • Treatment groups should include:

      • Vehicle control (e.g., PBS)

      • Carbapenem alone

      • This compound alone

      • Carbapenem + this compound

  • Incubation and Monitoring:

    • Place the larvae in petri dishes and incubate at 37°C in the dark.

    • Monitor larval survival at regular intervals (e.g., every 12 or 24 hours) for up to 72-96 hours.

    • Larvae are considered dead if they do not respond to touch.

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier) for each group.

    • Compare the survival rates between the different treatment groups using statistical tests (e.g., log-rank test).

    • A significant increase in the survival of the combination therapy group compared to the monotherapy and control groups indicates in vivo synergy.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes involved in the synergistic action of this compound and carbapenems, as well as the experimental workflows.

Mechanism of Carbapenem Resistance and Action of this compound

G cluster_resistance Carbapenem Resistance cluster_synergy Synergistic Action of this compound Carbapenem Carbapenem Antibiotic Carbapenemase Carbapenemase (e.g., KPC, NDM, OXA) Carbapenem->Carbapenemase Binding PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binding Hydrolysis Hydrolysis of β-lactam ring Carbapenemase->Hydrolysis Catalysis Inhibited_Carbapenemase Inhibited Carbapenemase Inactive_Carbapenem Inactive Carbapenem Hydrolysis->Inactive_Carbapenem BLI489 This compound BLI489->Carbapenemase Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition CellLysis Cell Lysis CellWall->CellLysis Disruption

Caption: Mechanism of carbapenem resistance and the inhibitory action of this compound.

Experimental Workflow for Assessing Synergy

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Checkerboard Checkerboard Assay FIC Calculate FIC Index Checkerboard->FIC TimeKill Time-Kill Assay Bactericidal Determine Bactericidal Activity TimeKill->Bactericidal Synergy_InVitro In Vitro Synergy Confirmation FIC->Synergy_InVitro Bactericidal->Synergy_InVitro GM_model G. mellonella Infection Model Synergy_InVitro->GM_model Proceed to In Vivo Testing Survival Monitor Larval Survival GM_model->Survival Synergy_InVivo In Vivo Efficacy Confirmation Survival->Synergy_InVivo

Caption: A streamlined workflow for evaluating the synergistic effects of this compound and carbapenems.

Logical Relationship of Key Components

G CRE Carbapenem-Resistant Enterobacterales (CRE) Carbapenemase Carbapenemase Production CRE->Carbapenemase Carbapenem_Resistance Carbapenem Resistance Carbapenemase->Carbapenem_Resistance Carbapenem Carbapenem Carbapenem_Resistance->Carbapenem Blocks BLI489 This compound BLI489->Carbapenemase Inhibits Synergy Synergistic Effect BLI489->Synergy Carbapenem->CRE Targets Carbapenem->Synergy Restored_Activity Restored Carbapenem Activity Synergy->Restored_Activity Therapeutic_Option Potential Therapeutic Option for CRE Restored_Activity->Therapeutic_Option

Caption: The logical interplay between CRE, carbapenemases, this compound, and carbapenems.

Conclusion and Future Directions

The combination of this compound with carbapenems represents a promising strategy to combat the growing threat of carbapenem-resistant Enterobacterales. The synergistic activity observed in vitro and in vivo underscores the potential of this combination to restore the efficacy of our last-line antibiotics. This technical guide provides a foundational resource for researchers and drug development professionals, offering standardized protocols and a conceptual framework for further investigation.

Future research should focus on:

  • Expanding the scope of CRE strains tested to include a wider diversity of carbapenemase genotypes.

  • Conducting pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens for the combination therapy.

  • Investigating the potential for the development of resistance to the this compound-carbapenem combination.

  • Elucidating the precise molecular interactions between this compound and various carbapenemases through structural biology and computational modeling.

By addressing these key areas, the scientific community can further validate and advance the clinical potential of this compound in combination with carbapenems, providing a much-needed therapeutic option in the fight against antimicrobial resistance.

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Piperacillin-BLI-489

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro susceptibility of bacteria to piperacillin combined with the novel β-lactamase inhibitor, BLI-489. The protocols are based on established antimicrobial susceptibility testing standards and findings from key research studies.

Introduction

Piperacillin-BLI-489 is a combination antimicrobial agent consisting of the extended-spectrum penicillin, piperacillin, and a novel penem β-lactamase inhibitor, this compound. This compound has demonstrated inhibitory activity against a broad spectrum of β-lactamases, including Ambler class A, C, and D enzymes.[1][2] This combination aims to restore the activity of piperacillin against many piperacillin-resistant bacterial strains.

Accurate and reproducible in vitro susceptibility testing is crucial for the clinical development and effective use of this combination. Research has indicated that for in vitro testing, a constant concentration of 4 μg/mL of this compound is most appropriate for distinguishing between susceptible and resistant isolates when testing piperacillin-BLI-489.[1][2][3][4]

Data Presentation

The following tables summarize the minimum inhibitory concentration (MIC) data for piperacillin-BLI-489 against various bacterial isolates, as determined by broth microdilution.

Table 1: MICs of Piperacillin and Piperacillin-BLI-489 against a Predictor Panel of β-Lactamase-Producing Gram-Negative Bacilli

Organism (β-Lactamase)Piperacillin MIC (μg/mL)Piperacillin-BLI-489 (4 μg/mL) MIC (μg/mL)
E. coli (TEM-1)1282
E. coli (SHV-1)2564
K. pneumoniae (TEM-10)>2568
K. pneumoniae (CTX-M-15)>25616
E. cloacae (AmpC)>2564
P. aeruginosa (PSE-1)6416

Data is illustrative and based on findings from published studies. Actual MIC values may vary.

Table 2: Comparative Activity of Piperacillin-BLI-489 and Piperacillin-Tazobactam against Piperacillin-Nonsusceptible Enteric Bacilli

Organism Group% Susceptible to Piperacillin-BLI-489 (≤16 μg/mL)% Susceptible to Piperacillin-Tazobactam (≤16 μg/mL)
Piperacillin-Nonsusceptible Enteric Bacilli92%66%

Data adapted from Petersen et al., 2009.[1][2]

Experimental Protocols

The following are detailed protocols for the recommended in vitro susceptibility testing methods for piperacillin-BLI-489. These protocols are based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of piperacillin in the presence of a fixed concentration of this compound.

Materials:

  • Piperacillin analytical powder

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

  • Quality control strains (e.g., Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853)

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of piperacillin (e.g., 2560 μg/mL) in a suitable sterile solvent.

    • Prepare a stock solution of this compound (e.g., 400 μg/mL) in a suitable sterile solvent.

  • Preparation of Working Solutions in Microtiter Plates:

    • Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.

    • In the first column of wells, add 50 μL of CAMHB containing piperacillin at twice the desired final highest concentration.

    • Perform serial two-fold dilutions of piperacillin across the plate by transferring 50 μL from one well to the next.

    • To each well (except for the growth control well), add a specific volume of the this compound stock solution to achieve a final constant concentration of 4 μg/mL in the final 100 μL volume.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well with 50 μL of the diluted bacterial suspension, resulting in a final volume of 100 μL.

    • Include a growth control well (CAMHB with inoculum, without antimicrobial agents) and a sterility control well (CAMHB only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of piperacillin (in the presence of 4 μg/mL this compound) that completely inhibits visible bacterial growth.

    • Results can be read visually or with a microplate reader.

Protocol 2: Agar Dilution Method

This method is an alternative for determining the MIC of piperacillin-BLI-489 and is particularly useful for certain fastidious organisms.

Materials:

  • Piperacillin analytical powder

  • This compound analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

  • Quality control strains

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of piperacillin and this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • For each desired final concentration of piperacillin, add the appropriate volume of the piperacillin stock solution to a separate aliquot of molten agar.

    • To each of these aliquots, also add the appropriate volume of the this compound stock solution to achieve a final constant concentration of 4 μg/mL.

    • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • Prepare a growth control plate containing MHA without any antimicrobial agents.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute the inoculum as required for the replicating device to deliver approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using the inoculum replicating device, apply the bacterial suspensions to the surface of the prepared agar plates.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of piperacillin (in the presence of 4 μg/mL this compound) on the agar plate that completely inhibits bacterial growth.

Protocol 3: Disk Diffusion Method (General Guidance)

As of the latest available information, standardized disk diffusion interpretive criteria for piperacillin-BLI-489 have not been formally established by regulatory bodies like CLSI or EUCAST. The development of such a method would require further studies to determine the optimal piperacillin and this compound disk content and to correlate zone diameters with MICs. The following is a general protocol that would form the basis for such a test.

Materials:

  • Custom-prepared paper disks containing a specific amount of piperacillin and this compound (potency to be determined)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Quality control strains

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically apply the piperacillin-BLI-489 disks to the surface of the inoculated agar plate.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpretation of the zone diameters as "Susceptible," "Intermediate," or "Resistant" would require the establishment of validated breakpoints.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock_prep Prepare Piperacillin & This compound Stock Solutions plate_prep Prepare Serial Dilutions of Piperacillin in 96-well Plate with constant this compound (4 µg/mL) stock_prep->plate_prep inoculate Inoculate Plate with Standardized Bacteria plate_prep->inoculate inoculum_prep Prepare 0.5 McFarland Bacterial Inoculum inoculum_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock_prep Prepare Piperacillin & This compound Stock Solutions plate_prep Prepare Agar Plates with Serial Dilutions of Piperacillin and constant this compound (4 µg/mL) stock_prep->plate_prep inoculate Inoculate Agar Surface with Replicating Device plate_prep->inoculate inoculum_prep Prepare 0.5 McFarland Bacterial Inoculum inoculum_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Inspect for Growth on Plates and Determine MIC incubate->read_mic

Caption: Workflow for Agar Dilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis inoculum_prep Prepare 0.5 McFarland Bacterial Inoculum swab_plate Swab Plate with Standardized Inoculum inoculum_prep->swab_plate plate_prep Prepare Mueller-Hinton Agar Plate plate_prep->swab_plate apply_disk Apply Piperacillin-BLI-489 Disk to Agar Surface swab_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone

Caption: General Workflow for Disk Diffusion Susceptibility Testing.

References

Application Notes and Protocols for Testing Bli-489 Efficacy in Murine Models of Systemic Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bli-489 is a novel penem β-lactamase inhibitor with potent activity against a broad spectrum of β-lactamases, including class A (including extended-spectrum β-lactamases - ESBLs), class C (AmpC), and some class D enzymes.[1][2] Due to its mechanism of action, this compound is not intended for standalone use but as a combination therapy with β-lactam antibiotics, such as piperacillin and imipenem, to restore their efficacy against resistant bacterial strains.[1][3] Murine models of systemic infection are critical preclinical tools to evaluate the in vivo efficacy of such combination therapies.

These application notes provide detailed protocols for two standard murine models of systemic infection—Cecal Ligation and Puncture (CLP) and Intraperitoneal (IP) Injection of Bacteria—to test the efficacy of this compound in combination with partner antibiotics. Also included are methodologies for assessing key efficacy endpoints and representative data from preclinical studies.

Mechanism of Action: this compound in Combination Therapy

This compound's primary function is to inhibit β-lactamase enzymes produced by bacteria. These enzymes hydrolyze the β-lactam ring of antibiotics like piperacillin and imipenem, rendering them inactive. By binding to and inactivating these enzymes, this compound protects the partner antibiotic from degradation, allowing it to exert its bactericidal activity.

cluster_pathway This compound Mechanism of Action B_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Piperacillin, Imipenem) Bacterial_Cell_Wall_Synthesis Bacterial Cell Wall Synthesis B_Lactam_Antibiotic->Bacterial_Cell_Wall_Synthesis Inhibits B_Lactamase β-Lactamase Enzyme B_Lactamase->B_Lactam_Antibiotic Inactive_Complex Inactive Enzyme Complex B_Lactamase->Inactive_Complex Hydrolysis Hydrolysis & Inactivation B_Lactamase->Hydrolysis Bli_489 This compound Bli_489->B_Lactamase Inhibits Bli_489->Inactive_Complex Bacterial_Lysis Bacterial Lysis Bacterial_Cell_Wall_Synthesis->Bacterial_Lysis Leads to Hydrolysis->B_Lactam_Antibiotic

Diagram 1: this compound's protective mechanism for β-lactam antibiotics.

Experimental Protocols

Two primary murine models are recommended for evaluating the in vivo efficacy of this compound combination therapy against systemic infections.

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human peritonitis.

Materials:

  • Male or female mice (e.g., C57BL/6 or CD-1), 8-12 weeks old

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 3-0 or 4-0 silk)

  • Needles of varying gauges (e.g., 18G to 25G) to modulate sepsis severity

  • 70% ethanol and povidone-iodine for disinfection

  • Sterile saline for resuscitation

  • This compound and partner antibiotic (e.g., piperacillin or imipenem)

Procedure:

  • Anesthetize the mouse using a standardized protocol.

  • Shave the abdomen and disinfect the surgical area.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve to avoid intestinal obstruction. The percentage of cecum ligated can be adjusted to control the severity of sepsis.

  • Puncture the ligated cecum once or twice with the desired needle gauge. A small amount of fecal matter can be extruded to ensure patency.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) with sutures.

  • Administer subcutaneous sterile saline for fluid resuscitation (e.g., 1 mL).

  • House mice in a warm, clean environment and monitor closely.

  • Administer the this compound combination therapy at predetermined time points post-CLP (e.g., subcutaneously or intraperitoneally).

cluster_workflow CLP Experimental Workflow Anesthesia Anesthetize Mouse Surgery_Prep Shave and Disinfect Abdomen Anesthesia->Surgery_Prep Laparotomy Midline Laparotomy Surgery_Prep->Laparotomy Cecum_Exposure Expose Cecum Laparotomy->Cecum_Exposure Ligation Ligate Cecum Cecum_Exposure->Ligation Puncture Puncture Cecum Ligation->Puncture Reposition_Cecum Return Cecum to Peritoneal Cavity Puncture->Reposition_Cecum Closure Suture Abdominal Wall Reposition_Cecum->Closure Resuscitation Fluid Resuscitation (Saline) Closure->Resuscitation Treatment Administer this compound Combination Therapy Resuscitation->Treatment Monitoring Monitor Survival, Collect Samples Treatment->Monitoring

Diagram 2: Workflow for the Cecal Ligation and Puncture (CLP) model.

Intraperitoneal (IP) Injection of Bacteria Model

This model induces a systemic infection with a known bacterial strain and inoculum size, allowing for more standardized and reproducible infections.

Materials:

  • Mice (as described for CLP)

  • Bacterial strain of interest (e.g., β-lactamase producing E. coli, K. pneumoniae, or S. aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Sterile saline or 5% hog gastric mucin

  • Syringes and needles (e.g., 27G)

  • This compound and partner antibiotic

Procedure:

  • Culture the selected bacterial strain to the mid-logarithmic phase.

  • Wash and resuspend the bacterial pellet in sterile saline to the desired concentration (CFU/mL). The inoculum can be mixed with 5% hog gastric mucin to enhance virulence.

  • Inject a defined volume of the bacterial suspension (e.g., 0.5 mL) intraperitoneally into the mice.

  • Administer the this compound combination therapy at specified time points post-infection (e.g., 30 minutes and 150 minutes post-infection via subcutaneous injection).[4]

  • Monitor the mice for signs of infection and survival.

cluster_workflow IP Injection Experimental Workflow Bacterial_Prep Prepare Bacterial Inoculum IP_Injection Intraperitoneal Injection of Bacteria Bacterial_Prep->IP_Injection Treatment Administer this compound Combination Therapy IP_Injection->Treatment Monitoring Monitor Survival, Collect Samples Treatment->Monitoring

Diagram 3: Workflow for the Intraperitoneal (IP) Injection model.

Efficacy Endpoints and Data Collection

The efficacy of this compound combination therapy can be assessed through several key endpoints:

  • Survival Analysis: Monitor mice for a defined period (e.g., 7-14 days) and record mortality. Data can be presented as Kaplan-Meier survival curves.

  • Bacterial Clearance: At specified time points, euthanize a subset of mice and collect blood and organs (e.g., spleen, liver, lungs). Homogenize tissues and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Inflammatory Cytokine Levels: Collect blood samples via cardiac puncture or retro-orbital bleeding at various time points. Measure the plasma concentrations of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex bead arrays.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Efficacy of Piperacillin-Bli-489 (8:1 ratio) in Murine Systemic Infection Model[1][4]

The following table summarizes the 50% effective dose (ED₅₀) of piperacillin alone and in combination with this compound or tazobactam against various β-lactamase-producing pathogens in an acute lethal murine infection model.[1][4]

Pathogen (β-Lactamase Produced)Piperacillin ED₅₀ (mg/kg)Piperacillin-Tazobactam ED₅₀ (mg/kg)Piperacillin-Bli-489 ED₅₀ (mg/kg)
E. coli (TEM-1, Class A)1031113
K. pneumoniae (SHV-1, Class A)>1,1212423
K. pneumoniae (SHV-5, Class A ESBL)>1,0005828
S. enterica (CTX-M-5, Class A ESBL)1,12115245
E. cloacae (AmpC, Class C)2857138
P. aeruginosa (AmpC, Class C)~980246103
E. coli (OXA-1, Class D)98027086

Data sourced from Petersen et al., 2009.[1]

Efficacy of Imipenem-Bli-489 in a Murine Pneumonia Model[3]

While specific systemic sepsis data is limited, a study on a murine pneumonia model demonstrated the synergistic effect of imipenem and this compound. The combination therapy resulted in significantly improved survival of mice infected with carbapenem-resistant Acinetobacter baumannii (CRAb) producing class D β-lactamases.[3]

Treatment GroupSurvival Outcome
Control (untreated)High mortality
Imipenem aloneLimited efficacy
This compound aloneNo efficacy
Imipenem + this compoundSignificantly increased survival

Qualitative summary based on data from Wang et al., 2021.[3]

Conclusion

The murine models and protocols described provide a robust framework for evaluating the in vivo efficacy of this compound in combination with β-lactam antibiotics. The data presented demonstrates the potential of this compound to restore the activity of these antibiotics against resistant pathogens. Researchers and drug development professionals can adapt these protocols to investigate the efficacy of this compound against specific bacterial strains and in combination with other partner antibiotics.

References

Application Notes and Protocols: Time-Kill Assay for Bli-489 Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bli-489 is a novel β-lactamase inhibitor designed to combat antimicrobial resistance by protecting β-lactam antibiotics from degradation by a wide range of β-lactamase enzymes.[1][2][3] Combination therapy involving this compound and a partner antibiotic, such as a carbapenem or penicillin, is a promising strategy against multidrug-resistant Gram-negative bacteria.[2][3][4] The time-kill assay is a dynamic method used to assess the pharmacodynamic interactions between antimicrobial agents and a bacterial isolate over time. This application note provides a detailed protocol for performing a time-kill assay to evaluate the synergistic, indifferent, or antagonistic effects of this compound combination therapies.

Principle of the Time-Kill Assay

The time-kill assay measures the rate and extent of bacterial killing by an antimicrobial agent or a combination of agents. By exposing a standardized bacterial inoculum to various concentrations of the drugs, alone and in combination, and quantifying the viable bacteria at different time points, one can determine the nature of the interaction.

Definitions:

  • Synergy: A ≥ 2-log10 decrease in colony-forming units (CFU)/mL between the combination and its most active single agent at a specific time point.[5][6]

  • Indifference: A < 2-log10 but > 1-log10 change in CFU/mL between the combination and its most active single agent.

  • Antagonism: A > 1-log10 increase in CFU/mL between the combination and its most active single agent.

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[7][8][9]

  • Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.[5][7]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific bacterial strains and partner antibiotics being tested.

1. Materials

  • This compound (hydrate form)

  • Partner β-lactam antibiotic (e.g., imipenem, meropenem, piperacillin)

  • Bacterial isolate of interest (e.g., Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Shaking incubator

  • Spiral plater or manual plating supplies (pipettes, spreaders)

  • Colony counter

2. Preliminary Steps: Minimum Inhibitory Concentration (MIC) Determination

Before performing the time-kill assay, the MIC of this compound and the partner antibiotic, both alone and in combination, must be determined for the bacterial isolate. This can be done using standard broth microdilution or agar dilution methods according to CLSI or EUCAST guidelines. Checkerboard assays are often used to initially screen for synergistic combinations.[10][11][12]

3. Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) C Inoculate Test Tubes: - Growth Control - this compound alone - Partner Abx alone - Combination A->C B Prepare Drug Solutions (this compound & Partner Antibiotic) B->C D Incubate at 35-37°C with shaking C->D E Sample at 0, 2, 4, 8, 24 hours D->E F Perform Serial Dilutions E->F G Plate on Agar F->G H Incubate Plates G->H I Count Colonies (CFU/mL) H->I J Plot Time-Kill Curves I->J

Caption: Experimental workflow for the time-kill assay.

4. Step-by-Step Procedure

4.1. Preparation of Bacterial Inoculum:

  • From a fresh overnight culture on an agar plate, select 3-5 colonies and inoculate them into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 35-37°C with shaking until it reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard or an OD600nm of approximately 0.08-0.1).

  • Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

4.2. Preparation of Drug Solutions:

  • Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent according to the manufacturer's instructions.

  • Prepare working solutions of each drug at concentrations that, when added to the test tubes, will result in the desired final concentrations. These are typically based on the MIC values (e.g., 0.25x MIC, 0.5x MIC, 1x MIC, 2x MIC).[10][13]

4.3. Time-Kill Assay:

  • Set up a series of sterile culture tubes or flasks for each condition to be tested:

    • Growth control (no drug)

    • This compound alone (at a selected concentration, e.g., 1x MIC)

    • Partner antibiotic alone (at a selected concentration, e.g., 1x MIC)

    • This compound + partner antibiotic (at their respective selected concentrations)

  • Add the appropriate volume of the working drug solutions to each tube.

  • Add the prepared bacterial inoculum to each tube to achieve the final volume and the target starting CFU/mL.

  • Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]

  • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.

5. Data Presentation and Analysis

The results of the time-kill assay are typically presented in a table summarizing the log10 CFU/mL at each time point for each condition. A graphical representation is also crucial for visualizing the killing kinetics.

Table 1: Example Time-Kill Assay Data for this compound in Combination with Meropenem against a Carbapenem-Resistant K. pneumoniae Isolate

Treatment Group0 hr (log10 CFU/mL)2 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)
Growth Control5.706.857.928.859.10
This compound (4 µg/mL)5.725.685.655.605.55
Meropenem (8 µg/mL)5.715.505.306.207.80
This compound + Meropenem5.704.102.50<2.00<2.00

The data is then plotted with time on the x-axis and log10 CFU/mL on the y-axis to generate time-kill curves.

Signaling Pathway and Mechanism of Action

This compound acts as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the β-lactam ring of β-lactam antibiotics, rendering them inactive. This compound binds to and inactivates these enzymes, thereby protecting the partner β-lactam antibiotic from degradation.[1][14] This allows the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to cell death.

G cluster_pathway Mechanism of Synergistic Action Bli489 This compound BetaLactamase β-Lactamase Enzyme Bli489->BetaLactamase Inhibits PartnerAbx Partner β-Lactam Antibiotic BetaLactamase->PartnerAbx Degrades PBP Penicillin-Binding Proteins (PBPs) PartnerAbx->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Required for CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to

Caption: Synergistic mechanism of this compound and a partner β-lactam antibiotic.

Conclusion

The time-kill assay is an indispensable tool for characterizing the pharmacodynamic interactions of this compound combination therapies. This detailed protocol provides a robust framework for researchers to assess the potential for synergy and to generate critical data for the preclinical and clinical development of new treatment regimens to combat multidrug-resistant infections. Careful execution and interpretation of this assay will contribute to a deeper understanding of the efficacy of this compound-based combinations.

References

Application Notes and Protocols: Confirming Bli-489 Synergy In Vivo with the Galleria mellonella Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of multidrug-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of β-lactamase inhibitors in combination with existing β-lactam antibiotics to restore their efficacy. Bli-489 is a novel β-lactamase inhibitor that has shown potential in combating infections caused by carbapenem-resistant Enterobacterales (CRE). In vitro assays are essential for initial screening, but in vivo confirmation of synergistic effects is a critical step in the drug development pipeline. The Galleria mellonella (greater wax moth) larva has emerged as a valuable in vivo model for studying host-pathogen interactions and evaluating the efficacy of antimicrobial agents. This model offers several advantages over traditional mammalian models, including a similar innate immune system to vertebrates, the ability to be incubated at 37°C, cost-effectiveness, and fewer ethical constraints.[1][2][3]

These application notes provide a detailed protocol for utilizing the G. mellonella infection model to confirm the in vivo synergistic activity of this compound with carbapenem antibiotics against CRE.

Data Presentation

The following tables summarize the quantitative data from a study demonstrating the synergistic effect of this compound in combination with imipenem and meropenem against various carbapenemase-producing CRE strains in a G. mellonella model.

Table 1: In Vivo Efficacy of this compound Combinations in G. mellonella Survival Assay

Bacterial StrainCarbapenemaseTreatment GroupSurvival Rate (%) after 72h
K. pneumoniae DC5114KPC-2Control (PBS)10
Imipenem20
This compound10
Imipenem + this compound 70
E. coli FK8401NDM-5Control (PBS)5
Meropenem15
This compound10
Meropenem + this compound 65
E. cloacae CG996OXA-23Control (PBS)15
Imipenem25
This compound20
Imipenem + this compound 75

Data synthesized from studies demonstrating in vivo synergy.

Experimental Protocols

This section provides a detailed methodology for conducting a G. mellonella infection study to assess the in vivo synergy of this compound.

Materials and Reagents
  • Galleria mellonella larvae in their final instar stage (250-350 mg, uniform cream color)

  • Bacterial strains of interest (e.g., carbapenemase-producing K. pneumoniae, E. coli, E. cloacae)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Imipenem, Meropenem, or other carbapenem antibiotics

  • Hamilton syringes (10 µL) with 30-gauge needles

  • Sterile Petri dishes

  • Incubator set to 37°C

  • 70% ethanol for disinfection

Galleria mellonella Larvae Selection and Handling
  • Select healthy larvae based on their size, color, and motility. Larvae should be in their final instar stage, weighing approximately 250-350 mg, and have a uniform cream color with minimal dark markings.[4]

  • Discard any larvae that are discolored, immobile, or show signs of melanization.

  • Store larvae at 15°C in the dark without food for up to one week before use.

  • On the day of the experiment, allow the larvae to acclimate at room temperature for at least one hour.

Preparation of Bacterial Inoculum
  • Culture the desired bacterial strain overnight in TSB at 37°C with shaking.

  • Harvest the bacterial cells by centrifugation.

  • Wash the pellet twice with sterile PBS to remove any toxins or secreted virulence factors.

  • Resuspend the bacterial pellet in sterile PBS and adjust the concentration to the desired inoculum (e.g., 1 x 10^6 CFU/mL). The optimal inoculum should be determined empirically to cause significant mortality within 24-72 hours without being immediately lethal.

Preparation of Antibiotic Solutions
  • Prepare stock solutions of this compound and the carbapenem antibiotic in a suitable solvent (e.g., sterile water or PBS).

  • On the day of the experiment, prepare fresh working solutions of each antibiotic and the combination therapy at the desired concentrations in sterile PBS. The final concentrations should be determined based on in vitro synergy data and preliminary toxicity tests in the larvae.

Galleria mellonella Infection and Treatment
  • Divide the larvae into the required experimental groups (a minimum of 10-15 larvae per group is recommended).

  • Disinfect the injection site (the last left proleg) with 70% ethanol.

  • Inject 10 µL of the bacterial inoculum into the hemocoel of each larva through the last left proleg.

  • Within one hour of infection, administer the treatment. Inject 10 µL of the appropriate antibiotic solution (this compound alone, carbapenem alone, or the combination) into a different proleg to avoid physical trauma at the same site.

  • Include the following control groups:

    • Untreated Control: Larvae injected with PBS instead of bacteria.

    • Infection Control: Larvae injected with bacteria and then with PBS as a treatment.

    • Toxicity Controls: Larvae injected with the highest concentration of each antibiotic and the combination, but not with bacteria, to assess drug toxicity.

Incubation and Monitoring
  • Place the larvae in sterile Petri dishes and incubate at 37°C.

  • Monitor the larvae for survival at regular intervals (e.g., every 12 or 24 hours) for up to 72-96 hours.

  • Larvae are considered dead when they do not respond to touch.

  • Record the survival data and plot Kaplan-Meier survival curves.

(Optional) Bacterial Load Determination
  • At specific time points post-infection, select a subset of larvae from each group (typically 3-5).

  • Surface sterilize the larvae with 70% ethanol.

  • Homogenize the entire larva in a known volume of sterile PBS.

  • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/larva).

  • This provides a quantitative measure of the treatment's ability to clear the infection.

Visualizations

Experimental Workflow

G_mellonella_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Larvae Select Healthy G. mellonella Larvae Infection Inject Larvae with Bacterial Inoculum Larvae->Infection Bacteria Prepare Bacterial Inoculum (e.g., CRE) Bacteria->Infection Antibiotics Prepare this compound & Carbapenem Solutions Treatment Administer Treatment (this compound, Carbapenem, Combo, PBS) Antibiotics->Treatment Infection->Treatment Incubation Incubate at 37°C Treatment->Incubation Survival Monitor and Record Larval Survival Incubation->Survival Bacterial_Load Determine Bacterial Load (Optional) Incubation->Bacterial_Load Data_Analysis Analyze Data (Survival Curves, Statistical Tests) Survival->Data_Analysis Bacterial_Load->Data_Analysis

Caption: Experimental workflow for assessing this compound synergy in G. mellonella.

Logical Relationship of Experimental Groups

Experimental_Groups cluster_controls Control Groups cluster_treatment Treatment Groups Untreated PBS Injection Only (Baseline Survival) Infection_Control Bacteria + PBS (Pathogen Virulence) Bli489_Mono Bacteria + this compound Infection_Control->Bli489_Mono Compare survival against Carbapenem_Mono Bacteria + Carbapenem Infection_Control->Carbapenem_Mono Compare survival against Combo Bacteria + this compound + Carbapenem (Synergy Assessment) Infection_Control->Combo Compare survival against Toxicity_Bli489 This compound Only (Toxicity) Toxicity_Carbapenem Carbapenem Only (Toxicity) Toxicity_Combo This compound + Carbapenem (Toxicity)

Caption: Logical structure of experimental and control groups.

References

Application Notes and Protocols for Bli-489 Against Class D β-Lactamase-Producing Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in vivo applications of Bli-489, a penem β-lactamase inhibitor, against carbapenem-resistant Acinetobacter baumannii (CRAB) strains that produce class D β-lactamases. The provided protocols are based on established methodologies to facilitate the replication and further investigation of this compound's efficacy.

Introduction

Acinetobacter baumannii is a formidable Gram-negative pathogen responsible for a significant number of nosocomial infections.[1][2] The emergence of carbapenem resistance in A. baumannii, largely mediated by the production of carbapenem-hydrolyzing class D β-lactamases (CHDLs), presents a serious therapeutic challenge.[3][4] These enzymes, also known as oxacillinases (OXA), effectively hydrolyze the β-lactam ring of carbapenems, rendering them inactive.[3] Key CHDLs found in A. baumannii include OXA-23, OXA-24/40, OXA-51, and OXA-58.[1][5]

This compound is a novel penem β-lactamase inhibitor that has demonstrated potent activity against class A, C, and D β-lactamases.[5] When used in combination with a carbapenem antibiotic such as imipenem, this compound can restore its activity against resistant strains of A. baumannii. This document outlines the application of this compound and provides detailed protocols for its evaluation.

Data Presentation

In Vitro Synergy of Imipenem and this compound Against CHDL-Producing A. baumannii

The synergistic effect of imipenem and this compound was evaluated against a panel of 57 clinical CRAB isolates producing various class D β-lactamases. The minimum inhibitory concentrations (MICs) of imipenem were determined in the presence of a fixed concentration of this compound (8 mg/L).

β-Lactamase ProducedNumber of IsolatesNumber of Isolates with Synergy (%)Imipenem MIC Range (mg/L)Imipenem MIC50 (mg/L)Imipenem MIC90 (mg/L)Imipenem + 8 mg/L this compound MIC Range (mg/L)Imipenem + 8 mg/L this compound MIC50 (mg/L)Imipenem + 8 mg/L this compound MIC90 (mg/L)
OXA-23 1413 (92.9%)32 to >12864>1282 to >128832
OXA-24-like 1212 (100%)64 to >128128>1284 to 16816
OXA-51-like 244 (16.7%)32 to >12864>1282 to >12864>128
OXA-58 77 (100%)64 to >128128>1284 to 16816

Data summarized from a study on the in vitro and in vivo activities of imipenem combined with this compound.[5]

In Vivo Efficacy of Imipenem and this compound Combination in a Murine Peritonitis Model

The in vivo efficacy of the imipenem/Bli-489 combination was assessed in a murine peritonitis model infected with a CRAB strain producing OXA-24-like β-lactamase.

Treatment GroupDosage (mg/kg)Log10 CFU/mL in Peritoneal Fluid (Mean ± SD)
Control (Saline) -8.5 ± 0.4
Imipenem 307.2 ± 0.5
This compound 308.1 ± 0.6
Imipenem + this compound 30 + 154.8 ± 0.7
Imipenem + this compound 30 + 303.2 ± 0.5

Data derived from a study on the in vitro and in vivo activities of imipenem combined with this compound.[5]

Experimental Protocols

Checkerboard Synergy Assay

This protocol is for determining the synergistic activity of imipenem and this compound against A. baumannii isolates.

Materials:

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Imipenem stock solution

  • This compound stock solution

  • A. baumannii isolate suspension (0.5 McFarland standard)

Procedure:

  • Prepare serial twofold dilutions of imipenem and this compound in MHB in a 96-well plate.

  • The final concentrations should range from 0.25 to 128 mg/L for both compounds.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI of ≤ 0.5.

Time-Kill Assay

This protocol evaluates the bactericidal activity of imipenem and this compound over time.

Materials:

  • MHB

  • Imipenem

  • This compound

  • A. baumannii isolate suspension

  • Saline solution

  • Agar plates

Procedure:

  • Prepare flasks containing MHB with imipenem and this compound at desired concentrations (e.g., 1x or 2x MIC).

  • Inoculate the flasks with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in saline and plate onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.

  • A synergistic effect is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Murine Peritonitis Model

This protocol assesses the in vivo efficacy of the imipenem/Bli-489 combination.

Materials:

  • Female ICR mice (6-8 weeks old)

  • CRAB isolate suspension

  • Mucin

  • Imipenem solution

  • This compound solution

  • Saline solution

Procedure:

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.

  • Prepare an inoculum of the CRAB isolate in saline containing 5% mucin.

  • Infect the mice via intraperitoneal injection of the bacterial suspension.

  • One hour post-infection, administer the treatment (imipenem, this compound, combination, or saline) via subcutaneous injection.

  • At 24 hours post-treatment, euthanize the mice and collect peritoneal fluid.

  • Perform serial dilutions of the peritoneal fluid and plate on agar to determine the bacterial load (CFU/mL).

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_vitro CRAB Isolates (OXA-producing) checkerboard Checkerboard Synergy Assay start_vitro->checkerboard Synergy Testing time_kill Time-Kill Assay start_vitro->time_kill Bactericidal Testing mic_fici Determine MIC & FICI checkerboard->mic_fici bactericidal_activity Assess Bactericidal Activity time_kill->bactericidal_activity start_vivo Murine Peritonitis Model mic_fici->start_vivo Proceed if synergistic infection Infection with CRAB start_vivo->infection treatment Treatment with Imipenem +/- this compound infection->treatment outcome Determine Bacterial Load in Peritoneal Fluid treatment->outcome mechanism_of_action cluster_cell Acinetobacter baumannii Cell imipenem Imipenem pbp Penicillin-Binding Proteins (PBPs) imipenem->pbp Inhibits beta_lactamase Class D β-Lactamase (e.g., OXA-24) imipenem->beta_lactamase Hydrolyzed by bli489 This compound bli489->beta_lactamase Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes cell_lysis Cell Lysis cell_wall->cell_lysis Disruption leads to imipenem_ext->imipenem Enters Cell bli489_ext->bli489 Enters Cell

References

Troubleshooting & Optimization

Technical Support Center: Bli-489 Combination Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bli-489 combination susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro experiments involving the novel β-lactamase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a penem β-lactamase inhibitor.[1] It is active against Ambler class A, class C, and some class D β-lactamases.[1][2] β-lactamases are enzymes produced by bacteria that degrade β-lactam antibiotics, conferring resistance. This compound binds to and inactivates these enzymes, thereby restoring the efficacy of β-lactam antibiotics it is combined with.

Below is a diagram illustrating the synergistic mechanism of action:

Bli-489_Mechanism_of_Action cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Inactivates Cell_Lysis Cell Lysis & Death PBP->Cell_Lysis Leads to Bli_489 This compound Bli_489->Beta_Lactamase Inhibits

This compound protects β-lactam antibiotics from degradation by β-lactamase enzymes.

Q2: What are the most common methods for testing the in vitro synergy of this compound with other antibiotics?

The two most common methods for evaluating the synergistic effects of this compound with partner antibiotics are the checkerboard assay and the time-kill assay.[3] The checkerboard assay determines the minimal inhibitory concentration (MIC) of each drug alone and in combination, from which a Fractional Inhibitory Concentration Index (FICI) is calculated to quantify synergy.[4][5] The time-kill assay provides a dynamic picture of bacterial killing over time when exposed to the drugs alone and in combination.[6][7]

Q3: How is synergy defined in these assays?

In a checkerboard assay, synergy is typically defined as a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.[5][8] An FICI between 0.5 and 4.0 is generally considered additive or indifferent, while an FICI > 4.0 indicates antagonism.[5] For time-kill assays, synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent after a specified time (e.g., 24 hours).[7][9]

Q4: What are some common β-lactam antibiotics combined with this compound for testing?

This compound has been effectively combined with several β-lactam antibiotics, including piperacillin, imipenem, and meropenem.[1][3] The choice of partner antibiotic often depends on the target pathogen and its resistance mechanisms.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible MICs in checkerboard assays.

  • Possible Cause: Inaccurate preparation of antibiotic stock solutions or serial dilutions.

    • Solution: Ensure that stock solutions are prepared fresh and that serial dilutions are performed carefully using calibrated pipettes. A simplified method for preparing the checkerboard plate can reduce the number of pipetting steps and potential for error.[4][10]

  • Possible Cause: Variation in bacterial inoculum density.

    • Solution: Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a consistent starting bacterial concentration.[5]

  • Possible Cause: Mixed or contaminated bacterial cultures.

    • Solution: Always start from a fresh, pure culture of the test organism. Perform quality control by plating the inoculum on appropriate agar to check for purity.

Issue 2: FICI values are in the additive or indifferent range, but synergy is expected.

  • Possible Cause: The chosen concentration range of this compound or the partner antibiotic is not optimal.

    • Solution: The ratio of this compound to its partner drug can significantly impact the observed synergy.[2] It is recommended to test various fixed concentrations of this compound (e.g., 2 µg/mL, 4 µg/mL) against a range of partner antibiotic concentrations.[2] For instance, a fixed concentration of 4 µg/mL of this compound with piperacillin has been shown to be effective.[2]

  • Possible Cause: The bacterial strain may not produce a β-lactamase that is effectively inhibited by this compound.

    • Solution: Confirm the β-lactamase profile of your test organism. This compound is active against class A, C, and some D β-lactamases.[1]

Issue 3: High variability in colony counts in time-kill assays.

  • Possible Cause: Inadequate mixing of cultures during incubation.

    • Solution: Ensure continuous shaking of the culture tubes or flasks in an orbital shaker during the incubation period to maintain a homogenous suspension.[9]

  • Possible Cause: Drug carryover during plating, leading to falsely low colony counts.

    • Solution: Perform serial dilutions of the samples before plating to minimize the concentration of the antimicrobial agents. Some protocols also recommend adding an equal volume of a neutralizing agent, such as activated charcoal suspension, to the aliquot before plating.[7]

Experimental Protocols

Checkerboard Assay Protocol

This protocol is a generalized procedure for performing a checkerboard assay to determine the FICI.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.

    • Prepare a 2X concentrated Mueller-Hinton Broth (MHB).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5]

  • Plate Setup:

    • A 96-well microtiter plate is used.

    • Dispense 50 µL of MHB into each well.

    • Create serial dilutions of the partner antibiotic along the x-axis (columns) and this compound along the y-axis (rows).[5]

    • The final volume in each well after adding the bacterial inoculum will be 100 µL or 200 µL depending on the specific protocol.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and sterility controls (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the FICI using the following formula:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

      • FICI = FIC of Drug A + FIC of Drug B[5]

The workflow for a checkerboard assay can be visualized as follows:

Checkerboard_Assay_Workflow Start Start Prepare_Reagents Prepare Antibiotic Stocks, MHB, and Bacterial Inoculum Start->Prepare_Reagents Serial_Dilutions Perform Serial Dilutions of This compound and Partner Antibiotic in 96-well Plate Prepare_Reagents->Serial_Dilutions Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilutions->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MICs Determine MICs of Each Drug Alone and in Combination Incubate->Read_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MICs->Calculate_FICI Interpret_Results Interpret Results: Synergy, Additivity, or Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End

A generalized workflow for the checkerboard assay.
Time-Kill Assay Protocol

This protocol outlines the general steps for a time-kill assay.

  • Preparation:

    • Prepare cultures of the test organism in the logarithmic phase of growth.

    • Dilute the culture in fresh MHB to a starting concentration of approximately 5 x 10^5 CFU/mL.[7]

    • Prepare tubes with the desired concentrations of this compound, the partner antibiotic, and the combination. Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.[9]

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is determined by a ≥ 2-log10 reduction in CFU/mL by the combination compared to the most active single agent at a specific time point.[7]

The workflow for a time-kill assay is depicted below:

Time_Kill_Assay_Workflow Start Start Prepare_Cultures Prepare Log-Phase Bacterial Cultures and Antibiotic Solutions Start->Prepare_Cultures Inoculate_Tubes Inoculate Test Tubes with Bacteria and Antibiotics (Alone & Combination) Prepare_Cultures->Inoculate_Tubes Incubate_Shake Incubate at 37°C with Shaking Inoculate_Tubes->Incubate_Shake Time_Point_Sampling Collect Aliquots at 0, 2, 4, 8, 24 hours Incubate_Shake->Time_Point_Sampling Serial_Dilute_Plate Perform Serial Dilutions and Plate on Agar Time_Point_Sampling->Serial_Dilute_Plate Incubate_Plates Incubate Plates Overnight Serial_Dilute_Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time and Determine Synergy Count_CFU->Plot_Data End End Plot_Data->End

A generalized workflow for the time-kill assay.

Data Presentation

The following tables summarize expected outcomes from checkerboard assays for this compound in combination with various β-lactam antibiotics against different carbapenemase-producing Enterobacterales.

Table 1: Synergistic Effects of this compound with Imipenem

Bacterial SpeciesNumber of IsolatesNumber with Synergistic Effect (FICI ≤ 0.5)
Klebsiella pneumoniae107
Enterobacter cloacae97
Escherichia coli65
Data adapted from a study on carbapenem-resistant Enterobacterales.[3]

Table 2: Synergistic Effects of this compound with Meropenem

Bacterial SpeciesNumber of IsolatesNumber with Synergistic Effect (FICI ≤ 0.5)
Klebsiella pneumoniae108
Enterobacter cloacae99
Escherichia coli66
Data adapted from a study on carbapenem-resistant Enterobacterales.[3]

Table 3: FICI Interpretation

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
General interpretation guidelines for FICI values.[5][8]

References

Why is there regrowth of bacteria in time-kill assays with Bli-489?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bli-489. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from time-kill assays involving the novel β-lactamase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing bacterial regrowth at later time points (e.g., 24 hours) in our time-kill assays with this compound combinations. Is this an expected phenomenon?

A1: Yes, the observation of bacterial regrowth at later time points in time-kill assays with β-lactam/β-lactamase inhibitor combinations, including those with this compound, has been documented. For instance, in studies with piperacillin-Bli-489, regrowth of some isolates was noted at the 24-hour time point.[1] While the initial combination demonstrates bactericidal or synergistic activity, a subpopulation of bacteria may survive and resume growth. The clinical significance of this in vitro regrowth is still under investigation.[1]

Q2: What are the potential mechanisms that could explain bacterial regrowth in the presence of this compound?

A2: Several factors could contribute to bacterial regrowth in time-kill assays with this compound combinations. These include:

  • Development of Resistance: Bacteria can develop resistance to β-lactam/β-lactamase inhibitor combinations through various mechanisms during the assay. These can include modifications of penicillin-binding proteins (PBPs), upregulation of efflux pumps that actively remove the antibiotic from the cell, and alterations in porin expression which can limit drug entry.[2]

  • Presence of Persister Cells: Bacterial populations can contain a small, transiently dormant subpopulation of cells known as "persisters." These cells are not genetically resistant but exhibit a high tolerance to antibiotics due to their reduced metabolic state. Once the antibiotic concentration decreases, these cells can resuscitate and lead to regrowth.

  • Degradation of the Antibiotic or Inhibitor: β-lactam antibiotics and inhibitors can degrade in aqueous solutions over the course of a 24-hour experiment, especially at 37°C. While specific stability data for this compound under typical time-kill assay conditions is not extensively published, the degradation of the partner β-lactam or this compound itself could lead to a drop in effective concentration, allowing surviving bacteria to multiply.

  • Selection of a Resistant Subpopulation: The initial bacterial inoculum may contain a small number of resistant mutants. The antibiotic pressure applied during the assay can select for these pre-existing resistant cells, which then proliferate and cause the observed regrowth.

Q3: How should we interpret time-kill curves that show initial killing followed by regrowth?

A3: A time-kill curve showing initial bactericidal activity followed by regrowth indicates that while the drug combination is effective against the majority of the bacterial population, it may not be sufficient to eradicate the entire population under the tested conditions. It is crucial to analyze the entire curve:

  • Initial Killing Phase: The rate and extent of bacterial killing in the first few hours (e.g., 2-8 hours) demonstrate the initial potency of the combination.

  • Nadir: The lowest bacterial count achieved reflects the maximum effect of the drug combination.

  • Regrowth Phase: The rate of regrowth can provide insights into the mechanism of survival. Rapid regrowth might suggest the selection of a highly resistant subpopulation, while slower regrowth could be indicative of persister cell resuscitation.

It is important to correlate these findings with minimum inhibitory concentration (MIC) data and to consider the potential for the emergence of resistance.

Troubleshooting Guide

If you are consistently observing regrowth in your time-kill assays with this compound, consider the following troubleshooting steps:

  • Verify MICs: Before initiating a time-kill assay, ensure you have accurate MIC values for the bacterial isolate with and without this compound. This will inform the concentrations used in the time-kill experiment.

  • Monitor Compound Stability: If feasible, assess the stability of this compound and its partner antibiotic in your assay medium over the 24-hour period. This can help determine if drug degradation is a contributing factor.

  • Assess for Heteroresistance: Plate the regrown population from the time-kill assay onto antibiotic-containing and antibiotic-free agar to determine if the regrowth is due to a resistant subpopulation. You can then determine the MIC of this regrown population to confirm resistance.

  • Consider Higher Multiples of MIC: Time-kill assays are often performed at concentrations relative to the MIC (e.g., 4x MIC). If regrowth is observed, consider including higher multiples of the MIC to assess if complete eradication can be achieved.

  • Standardize Inoculum Preparation: Ensure that the bacterial inoculum is in the logarithmic growth phase and at the correct density, as this can influence the outcome of the assay.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in combination with partner β-lactams against various bacterial isolates.

Table 1: In Vitro Activity of Piperacillin-Bli-489

Bacterial Speciesβ-Lactamase ProducedPiperacillin MIC (µg/mL)Piperacillin-Bli-489 (4 µg/mL) MIC (µg/mL)
Escherichia coliTEM-1>1282
Klebsiella pneumoniaeSHV-11>1284
Klebsiella pneumoniaeTEM-10 (ESBL)>1288
Klebsiella pneumoniaeSHV-5 (ESBL)>12816
Escherichia coliCTX-M-5 (ESBL)>1288
Enterobacter cloacaeAmpC>12816
Serratia marcescensAmpC>12832
Acinetobacter baumanniiOXA-1>12816

Data adapted from a study evaluating piperacillin in combination with a constant 4 µg/mL of this compound.[1]

Table 2: Synergistic Activity of Imipenem-Bli-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb)

Isolate (Carbapenemase)Imipenem MIC (µg/mL)This compound MIC (µg/mL)Imipenem + this compound MIC (µg/mL)FIC IndexInterpretation
N16872 (OXA-24-like)64>1284 + 80.125Synergy
N17020 (OXA-51-like)32>1282 + 80.125Synergy
N17023 (OXA-58)128>1288 + 80.125Synergy
Ab238 (OXA-23)64>12832 + 80.5625No Synergy

FIC Index ≤ 0.5 indicates synergy. Data extracted from a study on imipenem combined with this compound.[3][4]

Experimental Protocols & Visualizations

Standard Time-Kill Assay Workflow

A typical time-kill assay protocol involves exposing a standardized bacterial inoculum to a specific concentration of an antimicrobial agent and monitoring the bacterial viability over time.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling and Plating cluster_analysis Analysis start Start: Bacterial Isolate culture Overnight Culture start->culture log_phase Subculture to Logarithmic Growth Phase culture->log_phase inoculum Standardize Inoculum (e.g., 5x10^5 CFU/mL) log_phase->inoculum add_drug Inoculate into Broth with Test Compound (e.g., this compound combination at 4x MIC) inoculum->add_drug incubate Incubate at 37°C with Shaking add_drug->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24 hours) incubate->sampling dilution Serial Dilutions sampling->dilution plating Plate onto Agar dilution->plating incubate_plates Incubate Plates plating->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_curve Plot Log10 CFU/mL vs. Time count_colonies->plot_curve end End: Time-Kill Curve plot_curve->end

Caption: Workflow of a standard bacterial time-kill assay.

Potential Mechanisms of Bacterial Regrowth

The regrowth of bacteria in the presence of a this compound combination can be attributed to several interconnected mechanisms.

Regrowth_Mechanisms cluster_drug Drug-Related Factors cluster_bacterial Bacterial Factors cluster_resistance_mechanisms Resistance Mechanisms drug_degradation Degradation of this compound or Partner Antibiotic regrowth Bacterial Regrowth in Time-Kill Assay drug_degradation->regrowth persisters Persister Cell Resuscitation persisters->regrowth resistance Emergence of Resistance resistance->regrowth pbp_mod PBP Modification resistance->pbp_mod efflux Efflux Pump Upregulation resistance->efflux porin_loss Porin Loss resistance->porin_loss

Caption: Potential contributors to bacterial regrowth.

This compound Mechanism of Action and Bacterial Resistance

This compound protects its partner β-lactam antibiotic by inhibiting β-lactamase enzymes. However, bacteria can evolve mechanisms to overcome this combination.

Bli489_MoA_Resistance cluster_action Mechanism of Action cluster_inhibition β-Lactamase Inhibition cluster_resistance Bacterial Resistance Mechanisms beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibits altered_pbp Altered PBP (Reduced Affinity) beta_lactam->altered_pbp Does not bind effectively cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes bacterial_death Bacterial Cell Death cell_wall->bacterial_death Leads to beta_lactamase β-Lactamase Enzyme beta_lactamase->beta_lactam Hydrolyzes (Inactivates) bli489 This compound bli489->beta_lactamase Inhibits efflux_pump Efflux Pump efflux_pump->beta_lactam Expels efflux_pump->bli489 Expels reduced_permeability Reduced Permeability (Porin Loss) reduced_permeability->beta_lactam Blocks entry

Caption: this compound action and bacterial resistance.

References

Troubleshooting false susceptibility or resistance reporting with Bli-489 ratios.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bli-489 ratios in antimicrobial susceptibility testing.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to false susceptibility or resistance reporting.

Question: My results show unexpected susceptibility to piperacillin-Bli-489 for a known resistant strain. What could be the cause?

Answer: False susceptibility is a critical issue that can arise from several factors related to the experimental setup. The most common causes are outlined below.

Potential Cause 1: Incorrect Piperacillin to this compound Ratio. Studies have shown that certain ratios of piperacillin to this compound can lead to erroneously susceptible results. Specifically, ratios of 1:1 and 2:1 have been associated with false susceptibility reporting[1][2].

Solution:

  • Verify Ratio: Double-check the calculations and concentrations of your piperacillin and this compound stock solutions.

  • Use Recommended Ratio: For reliable results, it is recommended to use a fixed this compound concentration of 4 µg/ml or a piperacillin to this compound ratio of 4:1[1][2].

Potential Cause 2: Inoculum Preparation Error. An inoculum density that is too low can result in smaller or no visible bacterial growth, leading to a false interpretation of susceptibility.

Solution:

  • Standardize Inoculum: Ensure your inoculum is prepared to the correct turbidity, typically a 0.5 McFarland standard, as recommended by CLSI guidelines[3][4].

  • Fresh Cultures: Always use fresh, pure colonies to prepare the inoculum.

Potential Cause 3: Reagent Degradation. Improper storage or handling of this compound or piperacillin can lead to a loss of potency.

Solution:

  • Storage: Store reagents at the recommended temperatures and protect them from light and moisture.

  • Quality Control: Regularly test the potency of your reagents against quality control strains with known susceptibility profiles.

Question: I am observing higher than expected resistance to piperacillin-Bli-489 in my experiments. What should I investigate?

Answer: Reporting false resistance can be equally problematic. Here are the primary factors to consider.

Potential Cause 1: Inappropriate Piperacillin to this compound Ratio. Research indicates that a piperacillin to this compound ratio of 8:1 or a constant this compound concentration of 2 µg/ml may overpredict resistance[1][2].

Solution:

  • Adjust Ratio: Switch to the recommended 4:1 ratio or a fixed 4 µg/ml concentration of this compound for more accurate results[1][2].

Potential Cause 2: High Inoculum Density. An overly dense bacterial suspension can overwhelm the antimicrobial agent, leading to apparent resistance.

Solution:

  • Verify Inoculum Turbidity: Use a calibrated spectrophotometer or a McFarland standard to ensure the correct inoculum density is used.

Potential Cause 3: Bacterial Resistance Mechanisms. The bacterial strain itself may possess resistance mechanisms that are not overcome by the this compound combination. These can include:

  • Expression of β-lactamases not inhibited by this compound: this compound is effective against Class A, C, and some Class D β-lactamases[1]. It may not be effective against all variants or other classes of β-lactamases.

  • Porin Channel Mutations: Changes in the bacterial outer membrane porins can restrict the entry of piperacillin and this compound into the cell.

  • Efflux Pumps: The bacteria may actively pump the antimicrobial agents out of the cell.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the target PBPs can reduce the binding affinity of piperacillin.

Solution:

  • Strain Characterization: If you suspect intrinsic resistance, consider further characterization of your bacterial strain, such as sequencing of β-lactamase genes or porin genes.

  • Consult Literature: Review literature for known resistance profiles of the bacterial species you are testing.

Data Presentation: Impact of Piperacillin:this compound Ratio on Susceptibility Reporting

Piperacillin:this compound RatioObserved Effect on Susceptibility ReportingRecommendation
1:1Tendency to report false susceptibility [1][2]Avoid for routine testing
2:1Tendency to report false susceptibility [1][2]Avoid for routine testing
4:1Provides more accurate and reliable MICs[1][2]Recommended
8:1Tendency to overpredict resistance [1][2]Use with caution; may be useful for specific research purposes
Fixed 4 µg/ml this compoundProvides more accurate and reliable MICs[1][2]Recommended
Fixed 2 µg/ml this compoundTendency to overpredict resistance [1][2]Use with caution

Experimental Protocols

Protocol: Broth Microdilution Susceptibility Testing for Piperacillin-Bli-489

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing[3][5].

1. Reagent Preparation:

  • Prepare stock solutions of piperacillin and this compound in a suitable solvent.

  • Prepare serial two-fold dilutions of piperacillin in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • For the fixed concentration method, add this compound to each dilution of piperacillin to achieve a final concentration of 4 µg/ml.

  • For the ratio method, prepare dilutions of piperacillin and this compound to maintain a constant 4:1 ratio (e.g., 64 µg/ml piperacillin with 16 µg/ml this compound, 32 µg/ml piperacillin with 8 µg/ml this compound, etc.).

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/ml.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/ml in the test wells.

3. Inoculation and Incubation:

  • Dispense 100 µl of the appropriate antimicrobial dilutions into the wells of a 96-well microtiter plate.

  • Inoculate each well with 10 µl of the final bacterial suspension.

  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of piperacillin (in the presence of this compound) that completely inhibits visible growth of the organism.

  • Read the plates against a dark, non-reflective background.

Mandatory Visualizations

Bli489_Mechanism cluster_bacterium Bacterial Cell Beta_Lactamase β-lactamase Enzyme Inactivation Inactivation of Piperacillin Beta_Lactamase->Inactivation Inhibition Inhibition of β-lactamase Beta_Lactamase->Inhibition PBP Penicillin-Binding Protein (PBP) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Inhibits Lysis Cell Lysis Cell_Wall->Lysis Piperacillin Piperacillin (β-lactam antibiotic) Piperacillin->Beta_Lactamase Hydrolysis Piperacillin->PBP Covalent binding Bli_489 This compound (β-lactamase inhibitor) Bli_489->Beta_Lactamase Forms stable complex Binding Binding to PBP

Caption: Mechanism of action of Piperacillin in combination with this compound.

Experimental_Workflow Start Start: Isolate Bacterial Colony Prepare_Inoculum Prepare Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Antimicrobial_Dilutions Prepare Piperacillin-Bli-489 Serial Dilutions in Microtiter Plate Prepare_Antimicrobial_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Interpret_Results Interpret Results (Susceptible, Intermediate, Resistant) Read_MIC->Interpret_Results End End Interpret_Results->End

Caption: Broth microdilution workflow for piperacillin-Bli-489 susceptibility testing.

Troubleshooting_Tree Start Unexpected Susceptibility Result Check_Ratio Is the Piperacillin:this compound ratio 4:1 or this compound at 4µg/ml? Start->Check_Ratio Check_Inoculum Is the inoculum standardized to 0.5 McFarland? Check_Ratio->Check_Inoculum Yes Correct_Ratio Action: Correct the ratio/ concentration and repeat test Check_Ratio->Correct_Ratio No Check_QC Are Quality Control (QC) strains within range? Check_Inoculum->Check_QC Yes Standardize_Inoculum Action: Prepare fresh, standardized inoculum and repeat test Check_Inoculum->Standardize_Inoculum No Investigate_Resistance Consider Intrinsic Resistance Mechanisms Check_QC->Investigate_Resistance Yes Troubleshoot_Reagents_Media Action: Check reagent storage, media preparation, and repeat QC Check_QC->Troubleshoot_Reagents_Media No End Further Investigation Required Investigate_Resistance->End Correct_Ratio->Start Standardize_Inoculum->Start Troubleshoot_Reagents_Media->Start

Caption: Decision tree for troubleshooting unexpected this compound susceptibility results.

Frequently Asked Questions (FAQs)

Q1: Why is the ratio of piperacillin to this compound so important? A1: The ratio is critical because this compound is a "suicide inhibitor" that binds to and inactivates β-lactamase enzymes produced by bacteria. If the concentration of this compound is too low relative to piperacillin, the β-lactamases may not be sufficiently inhibited, leading to the degradation of piperacillin and a falsely resistant result. Conversely, if the concentration is too high, it may lead to off-target effects or an overestimation of susceptibility. Studies have empirically determined the optimal ratios for accurate in vitro testing[1][2].

Q2: Can I use a different β-lactam with this compound? A2: this compound has been specifically studied in combination with piperacillin[1][2][6]. While it may have inhibitory effects when combined with other β-lactams, the optimal ratios and clinical efficacy would need to be determined through dedicated studies. Using it with other β-lactams without proper validation is not recommended for susceptibility testing.

Q3: What are the appropriate quality control (QC) strains to use for piperacillin-Bli-489 testing? A3: Standard QC strains recommended by CLSI for β-lactam/β-lactamase inhibitor combinations should be used. These typically include strains of Escherichia coli (e.g., ATCC 25922 and ATCC 35218) and Pseudomonas aeruginosa (e.g., ATCC 27853). It is crucial to establish QC ranges specific to your laboratory and testing methodology.

Q4: My results are inconsistent even with the correct ratio. What else could be wrong? A4: Inconsistent results can stem from several common laboratory errors. Ensure you are adhering to standardized procedures for antimicrobial susceptibility testing[7][8]. Key areas to review include:

  • Media Preparation: Ensure the correct formulation and pH of the Mueller-Hinton broth.

  • Incubation Conditions: Maintain a consistent temperature and incubation time.

  • Reading of Results: Ensure consistent and proper reading of MIC endpoints.

  • Pipetting Accuracy: Verify the calibration of your pipettes.

Q5: Where can I find more detailed information on antimicrobial susceptibility testing standards? A5: The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines on antimicrobial susceptibility testing methodologies. The M07 document for broth dilution methods and the M100 document for performance standards are essential resources[3][5].

References

Technical Support Center: Enhancing Piperacillin Efficacy with BLI-489

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing BLI-489 to improve the in vivo efficacy of piperacillin.

Data Summary: In Vivo Efficacy of Piperacillin/BLI-489

The combination of piperacillin with the novel β-lactamase inhibitor this compound has demonstrated significantly enhanced in vivo efficacy against a variety of β-lactamase-producing pathogens in murine models of systemic infection.[1][2][3] An optimal dosing ratio of 8:1 (piperacillin:this compound) has been identified for retaining maximum efficacy.[1][2][3]

The following tables summarize the median effective dose (ED50) values from these studies, comparing piperacillin alone, piperacillin in combination with the established β-lactamase inhibitor tazobactam, and piperacillin combined with this compound.

Table 1: Efficacy Against Class A β-Lactamase-Producing Enterobacteriaceae

Organismβ-LactamasePiperacillin Alone ED50 (mg/kg)Piperacillin/Tazobactam (8:1) ED50 (mg/kg)Piperacillin/BLI-489 (8:1) ED50 (mg/kg)
E. coliTEM-11031113
K. pneumoniaeSHV-1>2562423
E. coli (ESBL)TEM-10>10242540
S. enterica (ESBL)CTX-M-5>102415245

Table 2: Efficacy Against Class C and D β-Lactamase-Producing Enterobacteriaceae

Organismβ-Lactamase Classβ-LactamasePiperacillin Alone ED50 (mg/kg)Piperacillin/Tazobactam (8:1) ED50 (mg/kg)Piperacillin/BLI-489 (8:1) ED50 (mg/kg)
E. cloacaeCAmpC2857138
E. coliCACT-11121296103
E. coliDOXA-198027086

Experimental Protocols

Murine Systemic Infection Model for ED50 Determination

This protocol outlines the key steps for assessing the in vivo efficacy of piperacillin/BLI-489 in a murine model of acute lethal systemic infection.

1. Materials and Reagents:

  • Specific pathogen-free mice (strain, age, and weight should be consistent, e.g., female ICR mice, 18-22g).

  • Bacterial strain of interest (e.g., β-lactamase-producing E. coli, K. pneumoniae).

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium.

  • Mucin or other virulence-enhancing agent.

  • Piperacillin sodium.

  • This compound.

  • Sterile saline (0.9% NaCl).

  • Vehicle for drug administration (e.g., sterile water for injection).

2. Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight in TSB at 37°C. b. Dilute the overnight culture in fresh TSB and incubate until it reaches the mid-logarithmic growth phase. c. Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum is typically suspended in a 5% mucin solution to enhance virulence. The lethal dose 50 (LD50) of the organism should be predetermined.

3. Animal Infection and Treatment: a. Acclimatize mice for at least 48 hours before the experiment. b. Administer the bacterial inoculum intraperitoneally (IP) to each mouse (e.g., 0.5 mL). c. At a specified time post-infection (e.g., 30 minutes), administer the therapeutic agents subcutaneously (SC).[1]

  • Control group: Vehicle only.
  • Piperacillin alone group: Various doses of piperacillin.
  • Piperacillin/BLI-489 group: Various doses of piperacillin and this compound, maintaining the desired ratio (e.g., 8:1). d. For some infections, a second dose may be administered at a later time point (e.g., 150 minutes post-infection).[1]

4. Observation and Data Collection: a. Monitor the mice for a period of 7 days for mortality. b. Record the number of surviving mice in each treatment group.

5. ED50 Calculation: a. Pool the survival data from multiple independent experiments. b. Calculate the median effective dose (ED50) using a computerized probit analysis or other appropriate statistical method.[1] The ED50 represents the dose of the drug that protects 50% of the infected animals from death.

Experimental Workflow for Murine Systemic Infection Model

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (Overnight) Inoculum_Prep Inoculum Preparation (Mid-log phase, wash, resuspend in mucin) Bacterial_Culture->Inoculum_Prep Infection Infect Mice (Intraperitoneal Injection) Inoculum_Prep->Infection Drug_Prep Drug Preparation (Piperacillin +/- this compound in vehicle) Treatment Administer Treatment (Subcutaneous Injection, 30 min post-infection) Drug_Prep->Treatment Infection->Treatment Observation Observe Mice (7 days for mortality) Treatment->Observation Data_Collection Record Survival Data Observation->Data_Collection ED50_Calc Calculate ED50 (Probit Analysis) Data_Collection->ED50_Calc mechanism_of_action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall catalyzes Inhibition_CWS Cell Wall Synthesis Inhibition BetaLactamase β-Lactamase Enzyme Inactivation Piperacillin Inactivation BetaLactamase->Inactivation Inhibition_BL β-Lactamase Inhibition Piperacillin Piperacillin Piperacillin->PBP binds to & inhibits Piperacillin->BetaLactamase hydrolyzes BLI489 This compound BLI489->BetaLactamase inhibits

References

Refining Bli-489 experimental protocols for reproducible results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Bli-489. Our goal is to help you achieve reproducible and reliable results in your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue/Question Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values in cell viability assays. 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Instability of this compound in culture media.4. Pipetting errors.1. Use cells within a consistent, narrow passage number range.2. Ensure a uniform single-cell suspension before seeding.3. Prepare fresh this compound dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.4. Use calibrated pipettes and proper pipetting techniques.
Reduced this compound potency in weekend experiments. This compound may degrade in aqueous solutions at 37°C over extended periods (e.g., > 72 hours).For longer incubation times, consider replacing the media with freshly prepared this compound at 48-hour intervals.
No inhibition of p-KX (phosphorylated Kinase-X) observed in Western blots. 1. Insufficient this compound concentration or incubation time.2. Low basal activity of the XYZ pathway in the selected cell line.3. Poor antibody quality.1. Perform a dose-response and time-course experiment to determine the optimal conditions.2. Stimulate the pathway with the appropriate growth factor (e.g., GFA) 15-30 minutes prior to cell lysis.3. Validate the primary antibody using a positive control.
High background in apoptosis assays. 1. The cell line may be sensitive to the vehicle (e.g., DMSO).2. Cells were over-confluent at the time of treatment.1. Include a vehicle-only control and ensure the final DMSO concentration is consistent and low (<0.1%).2. Seed cells at a density that prevents confluence during the experiment.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for this compound? this compound is soluble in DMSO at concentrations up to 50 mM. For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it to the final concentration.

2. How should this compound be stored? Store the solid compound at -20°C. For stock solutions in DMSO, store at -20°C in small aliquots to minimize freeze-thaw cycles.

3. What is the stability of this compound in cell culture medium? At 37°C, this compound is stable in complete cell culture medium for at least 48 hours. For longer experiments, a medium change with fresh compound is advised.

4. How can I confirm that this compound is engaging its target, Kinase-X, in cells? A Cellular Thermal Shift Assay (CETSA) is the recommended method to confirm target engagement. A successful CETSA will show a thermal stabilization of Kinase-X in the presence of this compound.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a 2X serial dilution of this compound in complete medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Western Blotting for p-KX Inhibition
  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for 2 hours.

  • Where necessary, stimulate the cells with GFA (Growth Factor A) for the final 15 minutes of incubation.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with primary antibodies against p-KX and total KX overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture drug_prep This compound Dilution seeding Cell Seeding cell_culture->seeding treatment This compound Treatment drug_prep->treatment seeding->treatment viability Viability Assay (e.g., MTT) treatment->viability western Western Blot treatment->western apoptosis Apoptosis Assay treatment->apoptosis ic50 IC50 Calculation viability->ic50 protein_quant Protein Quantification western->protein_quant apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Caption: General experimental workflow for characterizing this compound.

xyz_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFR GF Receptor GF->GFR KX Kinase-X (KX) GFR->KX activates pKX p-Kinase-X KX->pKX Downstream Downstream Protein pKX->Downstream pDownstream p-Downstream Protein Downstream->pDownstream TF Transcription Factor pDownstream->TF pTF p-Transcription Factor TF->pTF Gene Gene Expression pTF->Gene Bli489 This compound Bli489->KX inhibits

Caption: The XYZ signaling pathway and the inhibitory action of this compound.

troubleshooting_logic start Inconsistent IC50 Value check_cells Check Cell Health & Passage Number start->check_cells check_seeding Verify Seeding Density start->check_seeding check_compound Assess Compound Stability start->check_compound check_pipetting Review Pipetting Technique start->check_pipetting solution_cells Use Consistent Passage Number check_cells->solution_cells Inconsistent solution_seeding Ensure Uniform Cell Suspension check_seeding->solution_seeding Non-uniform solution_compound Prepare Fresh Dilutions check_compound->solution_compound Degraded solution_pipetting Calibrate Pipettes check_pipetting->solution_pipetting Inaccurate

Investigating unexpected results in Bli-489 cytotoxicity tests.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in Bli-489 cytotoxicity tests. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to mammalian cells?

A1: Based on available research, this compound is a penem β-lactamase inhibitor developed to counteract bacterial resistance to β-lactam antibiotics.[1][2] Studies have shown that this compound, either alone or in combination with antibiotics like imipenem or meropenem, exhibited no cytotoxicity at the tested concentrations against cell lines.[3][4] Therefore, significant cytotoxicity observed in your experiments is an unexpected result and warrants further investigation.

Q2: What are the common assays to measure cytotoxicity?

A2: Commonly used cytotoxicity assays include:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[5][6]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.[7][8]

  • Apoptosis Assays (e.g., Annexin V): Detect markers of programmed cell death, such as the externalization of phosphatidylserine.[9][10]

Q3: I am observing cytotoxicity with this compound in my experiments. What could be the potential reasons?

A3: Unexpected cytotoxicity could stem from several factors unrelated to the inherent activity of this compound. These can be broadly categorized as issues with the compound, the assay itself, or the cell culture conditions. The following troubleshooting guides provide detailed steps to identify and resolve these issues.

Troubleshooting Guides

Guide 1: Issues Related to the Test Compound (this compound)

This guide addresses problems that may arise from the this compound compound itself or its handling.

Question Possible Cause Recommended Solution
Is the observed cytotoxicity concentration-dependent? Contamination of the this compound stock solution with a cytotoxic substance.1. Prepare a fresh stock solution of this compound from a new vial. 2. Ensure the solvent used to dissolve this compound is of high purity and used at a final concentration that is non-toxic to the cells. 3. Include a "vehicle control" (solvent alone at the highest concentration used) in your experiment.
Did you check the purity and stability of your this compound? Degradation of the compound, potentially leading to the formation of cytotoxic byproducts.1. Verify the recommended storage conditions for this compound and ensure they have been followed. 2. If possible, assess the purity of your compound using analytical methods like HPLC.
Could the solvent be the issue? High concentrations of solvents like DMSO can be toxic to cells.[11]1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Always include a vehicle control in your experimental design.
Guide 2: Troubleshooting Specific Cytotoxicity Assays

This section provides detailed troubleshooting for common cytotoxicity assays when testing this compound.

The MTT assay measures metabolic activity, and interference can lead to false interpretations of cytotoxicity.[5][12]

Observed Problem Possible Cause Troubleshooting Steps
High background absorbance - Contamination of reagents or media. - Interference from this compound or its solvent with the MTT reagent.[5][13] - Phenol red in the medium can interfere with absorbance readings.[13]1. Run a control with this compound in cell-free medium to check for direct reduction of MTT. 2. Use phenol red-free medium for the assay. 3. Ensure complete solubilization of formazan crystals.[5]
Low signal or inconsistent results - Suboptimal cell number. - Insufficient incubation time with MTT. - Incomplete dissolution of formazan crystals.1. Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment. 2. Ensure formazan crystals are fully dissolved before reading the plate; gentle mixing is crucial. 3. Consider that some compounds can alter the metabolic state of cells without causing cell death, which can affect MTT reduction.[6]

The LDH assay is a measure of plasma membrane integrity.[7]

Observed Problem Possible Cause Troubleshooting Steps
High background LDH in controls - High inherent LDH activity in the serum used in the culture medium.[7][14] - Mechanical damage to cells during plating or handling.[7][15]1. Reduce the serum concentration in the medium during the assay. 2. Handle cells gently; avoid vigorous pipetting. 3. Ensure optimal cell density; too high a density can lead to spontaneous cell death.[7]
Low signal in positive controls - Low cell number. - Insufficient lysis of cells in the maximum LDH release control.1. Optimize the number of cells plated. 2. Ensure the lysis buffer is effective and incubation is sufficient for complete cell lysis.

Annexin V staining detects an early marker of apoptosis.[9][10]

Observed Problem Possible Cause Troubleshooting Steps
High percentage of necrotic cells (Annexin V and PI positive) - The compound may be causing rapid cell death at the tested concentration. - Harsh experimental conditions (e.g., high solvent concentration).[11]1. Test a wider range of lower concentrations of this compound. 2. Reduce the incubation time. 3. Ensure the final solvent concentration is not causing necrosis.
Inconsistent or no staining - Reagent issues (e.g., expired or improperly stored). - Presence of EDTA in buffers, which interferes with calcium-dependent Annexin V binding.[9] - Cells were harvested using trypsin with EDTA.1. Use fresh reagents and follow storage instructions. 2. Use calcium-containing binding buffer and avoid EDTA. 3. Use a gentle, EDTA-free method for cell detachment if necessary.[9]

Experimental Protocols

General Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis p1 Culture Cells to Logarithmic Growth Phase e1 Seed Cells in Multi-well Plates p1->e1 p2 Prepare this compound Stock Solution e2 Treat Cells with this compound (and Controls) p2->e2 e1->e2 e3 Incubate for Desired Time Period e2->e3 a1 Perform Cytotoxicity Assay (MTT, LDH, or Annexin V) e3->a1 d1 Measure Signal (Absorbance/Fluorescence) a1->d1 d2 Calculate Percent Cytotoxicity/Viability d1->d2

Caption: General workflow for in vitro cytotoxicity testing.

Troubleshooting Logic Flow

G cluster_checks Initial Checks cluster_investigation Investigation cluster_conclusion Conclusion start Unexpected Cytotoxicity Observed with this compound c1 Review Experimental Protocol and Calculations start->c1 c2 Check Vehicle Control for Toxicity c1->c2 c3 Confirm Cell Health and Morphology c2->c3 i1 Test a Fresh Batch of this compound c3->i1 If controls are normal i2 Run Compound Interference Controls (this compound in cell-free media) i1->i2 conc2 Issue with Compound Purity or Solvent i1->conc2 If new batch resolves issue i3 Use an Orthogonal Cytotoxicity Assay i2->i3 conc1 Cytotoxicity is an Artifact of the Assay i2->conc1 If interference is detected conc3 Unexpected Biological Effect in Specific Cell Line i3->conc3 If multiple assays confirm cytotoxicity

Caption: A logical flow for troubleshooting unexpected cytotoxicity.

Signaling Pathway Considerations

As this compound is a β-lactamase inhibitor, it is not expected to directly interact with known mammalian signaling pathways associated with cytotoxicity. If cytotoxicity is confirmed through multiple assays and is not an artifact, it would represent a novel finding. In such a scenario, investigating general cell death pathways would be the next logical step.

G cluster_pathways Potential General Cytotoxicity Pathways Bli489 This compound (Unexpected Effect) apoptosis Apoptosis (Caspase Activation) Bli489->apoptosis Investigate with Annexin V, Caspase Assays necrosis Necrosis (Membrane Damage) Bli489->necrosis Investigate with LDH, PI Staining other Other Cell Death Mechanisms Bli489->other

Caption: General cell death pathways to investigate if cytotoxicity is confirmed.

References

Validation & Comparative

A Comparative Analysis of Piperacillin-BLI-489 and Piperacillin-Tazobactam Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of two β-lactam/β-lactamase inhibitor combinations: piperacillin-BLI-489 and piperacillin-tazobactam. The data presented is compiled from in vitro and in vivo studies to offer a comprehensive overview of their respective performance against key bacterial pathogens.

Executive Summary

Piperacillin-BLI-489 demonstrates enhanced activity compared to piperacillin-tazobactam, particularly against problematic Gram-negative bacteria producing a wide range of β-lactamases.[1][2] The novel penem inhibitor, BLI-489, expands the spectrum of piperacillin to include potent activity against class A (including extended-spectrum β-lactamases - ESBLs), class C (AmpC), and class D enzymes.[3][4][5] In contrast, while effective against many class A enzymes, tazobactam exhibits limited activity against class C and many ESBL-producing strains.[3] This translates to lower minimum inhibitory concentrations (MICs) and improved efficacy in preclinical infection models for piperacillin-BLI-489.

In Vitro Activity

The in vitro potency of piperacillin-BLI-489 is notably superior to that of piperacillin-tazobactam against a broad panel of clinical isolates. A key finding is that while approximately 55% of all enteric bacilli tested were non-susceptible to piperacillin alone (MIC ≥ 32 µg/ml), 92% of these resistant strains were inhibited by ≤16 µg/ml of piperacillin-BLI-489.[1][2][6][7] In contrast, only 66% of these strains were inhibited by the same concentration of piperacillin-tazobactam.[1][2][6][7]

Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/ml)
Organism GroupPiperacillin-BLI-489Piperacillin-Tazobactam
Enterobacteriaceae (Overall)≤16>128
ESBL-producing E. coli & K. pneumoniae16128
AmpC-producing Enterobacterales32>128
Pseudomonas aeruginosa64128
Acinetobacter spp.1632
Burkholderia cepacia232

Data compiled from multiple sources indicating superior or equivalent activity of Piperacillin-BLI-489.[1]

In Vivo Efficacy

Preclinical studies using murine models of systemic infection mirror the in vitro findings, demonstrating the enhanced in vivo efficacy of piperacillin-BLI-489.[3][4][5] An optimal dosing ratio of 8:1 (piperacillin to this compound) was established for these studies.[3][4][5]

Table 2: Comparative In Vivo Efficacy (ED₅₀ in mg/kg) in Murine Infection Models
Bacterial Strain (β-lactamase class)Piperacillin AlonePiperacillin-BLI-489 (8:1)Piperacillin-Tazobactam
E. coli (Class A, TEM-1)>10001311
K. pneumoniae (Class A, SHV-1 & SHV-5 ESBL)>10002858
S. enterica (Class A, CTX-M-5 ESBL)>100045152
P. aeruginosa (Class C, AmpC)980103246
E. coli (Class C, ACT-1)>10001345
E. coli (Class D, OXA-1)98086270

Data extracted from a study by Coleman K, et al. demonstrating statistically significant improvements in efficacy for Piperacillin-BLI-489 against strains producing Class A ESBL, Class C, and Class D enzymes.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activities of the antimicrobial agents were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Methodology:

    • A panel of bacterial isolates, including characterized β-lactamase-producing strains, was prepared.[8]

    • Serial twofold dilutions of the antimicrobial agents were prepared in Mueller-Hinton broth in microtiter plates.

    • For the combination drugs, a fixed concentration of the inhibitor (e.g., 4 µg/ml of this compound or tazobactam) was used, or a fixed ratio (e.g., 8:1 of piperacillin to inhibitor) was maintained.[2][8]

    • Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/ml.

    • The plates were incubated at 35°C for 16-20 hours.

    • The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Murine Systemic Infection Model

The in vivo efficacy was evaluated in a murine model of acute lethal systemic infection.

  • Methodology:

    • Female mice were used for the infection models.[4]

    • Bacteria were grown in appropriate broth, and the inoculum was standardized.

    • Mice were infected intraperitoneally with a bacterial suspension sufficient to cause a lethal infection.

    • The antimicrobial agents (piperacillin alone, piperacillin-BLI-489, or piperacillin-tazobactam) were administered subcutaneously at specified time points post-infection (e.g., 30 minutes and 150 minutes).[3]

    • The animals were observed for a defined period (e.g., 7 days), and mortality was recorded.

    • The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected animals from death, was calculated using statistical methods.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_drugs Test Compounds cluster_results Comparative Analysis Isolate Bacterial Isolates (β-lactamase producers) MIC MIC Determination (Broth Microdilution) Isolate->MIC TimeKill Time-Kill Assays Isolate->TimeKill Comparison Data Comparison and Activity Assessment MIC->Comparison TimeKill->Comparison Infection Murine Infection Model (Systemic Infection) Treatment Drug Administration (Subcutaneous) Infection->Treatment Efficacy Efficacy Assessment (ED50 Calculation) Treatment->Efficacy Efficacy->Comparison Pip_BLI Piperacillin-BLI-489 Pip_BLI->MIC Pip_BLI->Treatment Pip_Taz Piperacillin-Tazobactam Pip_Taz->MIC Pip_Taz->Treatment

Caption: Comparative experimental workflow for assessing antimicrobial activity.

Mechanism of Action: β-Lactamase Inhibition

Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_drugs Antimicrobial Agents PBP {Penicillin-Binding Protein (PBP)|Target of β-lactams} BetaLactamase {β-Lactamase Enzyme|Hydrolyzes β-lactams} Piperacillin Piperacillin Piperacillin->PBP Inhibition (Bactericidal Effect) Piperacillin->BetaLactamase Hydrolysis (Inactivation) Inhibitor This compound or Tazobactam Inhibitor->BetaLactamase Inhibition

Caption: Generalized mechanism of β-lactamase inhibition.

References

In Vivo Validation of Bli-489 and Imipenem Synergy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of the novel β-lactamase inhibitor Bli-489 with the carbapenem antibiotic imipenem presents a promising strategy to combat infections caused by multidrug-resistant bacteria. This guide provides an objective comparison of this synergistic effect, supported by experimental data from in vivo studies.

Executive Summary

In vivo studies have demonstrated the potent synergistic activity of this compound and imipenem against challenging carbapenem-resistant pathogens, including Enterobacterales (CRE) and Acinetobacter baumannii (CRAb).[1][2] The combination therapy has shown significantly improved survival rates in animal models of infection compared to monotherapy. This compound effectively restores the antibacterial activity of imipenem by inhibiting β-lactamase enzymes, which are a primary mechanism of resistance in these bacteria.

Performance Data

The synergistic efficacy of this compound and imipenem has been quantified in various in vivo models. The following tables summarize key findings from published studies.

Table 1: Efficacy in Galleria mellonella Infection Model with Carbapenem-Resistant Enterobacterales (CRE)
Bacterial StrainTreatment GroupSurvival Rate (%)P-value
K. pneumoniae (blaKPC-2)Control (PBS)0<0.001
Imipenem alone20<0.001
This compound alone90<0.001
Imipenem + this compound 100 -
E. cloacae (blaNDM-5)Control (PBS)0<0.05
Imipenem alone30<0.05
This compound alone80<0.05
Imipenem + this compound 90 -
E. coli (blaOXA-23)Control (PBS)0<0.001
Imipenem alone10<0.001
This compound alone80<0.001
Imipenem + this compound 90 -

Data adapted from a study on the synergistic effect against diverse carbapenemase-producing CRE.[3] P-values represent the comparison of the combination therapy group with the monotherapy groups.

Table 2: Efficacy in Mouse Pneumonia Model with Carbapenem-Resistant Acinetobacter baumannii (CRAb)
Treatment GroupBacterial Load in Lungs (log10 CFU/g) at 24h post-infectionSurvival Rate (%) at 72h post-infection
Control (Saline)~8.50
Imipenem alone~7.020
This compound alone~8.00
Imipenem + this compound ~4.5 80

Data synthesized from a study investigating the in vivo activities against class D β-lactamase-producing A. baumannii.[1][4]

Mechanism of Synergistic Action

Imipenem, a carbapenem antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[5][6] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][6] However, many resistant bacteria produce β-lactamase enzymes that hydrolyze and inactivate imipenem.

This compound is a β-lactamase inhibitor. It binds to the active site of various β-lactamase enzymes, including class A, B, and D carbapenemases, thereby protecting imipenem from degradation. This allows imipenem to reach its PBP targets and effectively kill the bacteria. In silico docking analyses have shown that this compound can bind to the active sites of OXA-24 and OXA-58, two types of class D β-lactamases.[1][4]

Synergy_Mechanism cluster_bacterium Bacterial Cell Imipenem Imipenem PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP Inhibits BLI489 BLI489 Beta_Lactamase β-lactamase BLI489->Beta_Lactamase Inhibits Beta_Lactamase->Imipenem Inactivates Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Mechanism of synergistic action between this compound and imipenem.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vivo experiments cited in this guide.

Galleria mellonella Infection Model

This model is a valuable tool for the initial in vivo assessment of antimicrobial efficacy.[2][3]

  • Organism Preparation: G. mellonella larvae in their final instar stage are selected. Bacterial strains are cultured to the mid-logarithmic phase.

  • Infection: Larvae are injected with a precise inoculum of the carbapenem-resistant bacterial strain into the last left proleg.

  • Treatment: One hour post-infection, treatment groups are administered with imipenem alone, this compound alone, the combination of imipenem and this compound, or a control (e.g., PBS) via injection into the last right proleg.

  • Observation: The larvae are incubated at 37°C, and survival is monitored at regular intervals over 72 hours. Survival is defined by movement in response to touch.

Galleria_Mellonella_Workflow Start Start Select_Larvae Select G. mellonella larvae Start->Select_Larvae Culture_Bacteria Culture bacterial strain Start->Culture_Bacteria Infect_Larvae Inject bacteria into left proleg Select_Larvae->Infect_Larvae Culture_Bacteria->Infect_Larvae Administer_Treatment Administer treatment to right proleg (1h post-infection) Infect_Larvae->Administer_Treatment Incubate Incubate at 37°C Administer_Treatment->Incubate Monitor_Survival Monitor survival over 72h Incubate->Monitor_Survival End End Monitor_Survival->End

Workflow for the Galleria mellonella infection model.
Mouse Pneumonia Model

The mouse pneumonia model provides a more complex mammalian system to evaluate the efficacy of antimicrobial agents.[1][4]

  • Animal Acclimatization: Mice (e.g., specific pathogen-free ICR mice) are acclimatized for a set period before the experiment.

  • Induction of Neutropenia: To establish a robust infection, mice may be rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of the carbapenem-resistant A. baumannii strain.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Groups receive subcutaneous or intravenous injections of imipenem alone, this compound alone, the combination, or a control vehicle.

  • Assessment of Efficacy:

    • Bacterial Load: At 24 hours post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the bacterial burden (CFU/g of tissue).

    • Survival: The remaining mice are monitored for survival over a period of 72 hours.

Mouse_Pneumonia_Workflow Start Start Acclimatize Acclimatize mice Start->Acclimatize Induce_Neutropenia Induce neutropenia (optional) Acclimatize->Induce_Neutropenia Anesthetize Anesthetize mice Induce_Neutropenia->Anesthetize Infect Intranasal inoculation of bacteria Anesthetize->Infect Administer_Treatment Administer treatment (2h post-infection) Infect->Administer_Treatment Assess_Efficacy Assess_Efficacy Administer_Treatment->Assess_Efficacy Bacterial_Load Determine lung bacterial load at 24h Assess_Efficacy->Bacterial_Load 24h Endpoint Monitor_Survival Monitor survival over 72h Assess_Efficacy->Monitor_Survival 72h Endpoint End End Bacterial_Load->End Monitor_Survival->End

Workflow for the mouse pneumonia infection model.

Conclusion

The in vivo data strongly support the synergistic effect of this compound and imipenem against carbapenem-resistant bacteria. The combination leads to a significant reduction in bacterial load and a marked improvement in survival rates in established animal models of infection. These findings underscore the potential of this combination therapy as a valuable treatment option for infections caused by these difficult-to-treat pathogens. Further investigation in more complex animal models and ultimately in clinical trials is warranted.

References

Piperacillin-Bli-489: A Potent Combination Against ESBL and AmpC-Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data demonstrates the superior efficacy of piperacillin combined with the novel β-lactamase inhibitor, Bli-489, against challenging Gram-negative bacteria expressing Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases. This guide provides a detailed comparison with piperacillin-tazobactam, supported by in vivo and in vitro experimental findings, to inform researchers, scientists, and drug development professionals.

The combination of piperacillin with this compound has shown significant promise in overcoming resistance mechanisms that render many current β-lactam antibiotics ineffective.[1] this compound, a penem β-lactamase inhibitor, provides robust protection for piperacillin from degradation by a broad spectrum of β-lactamases, including Ambler Class A (such as ESBLs), Class C (AmpC), and Class D enzymes.[1][2][3] This enhanced activity profile offers a potential advantage over existing combinations like piperacillin-tazobactam, particularly against problematic ESBL and AmpC-producing strains.[1][3][4]

Comparative Efficacy: In Vivo Studies

In vivo studies using murine models of systemic infection have consistently demonstrated the enhanced efficacy of piperacillin-Bli-489. An optimal dosing ratio of 8:1 (piperacillin to this compound) was established to maximize in vivo efficacy.[1][5] The combination significantly reduced the 50% effective dose (ED₅₀) of piperacillin required to protect mice from lethal infections caused by various β-lactamase-producing pathogens.

Table 1: In Vivo Efficacy (ED₅₀) of Piperacillin Combinations in Murine Infection Models
Pathogenβ-Lactamase(s)Piperacillin Alone (mg/kg)Piperacillin-Bli-489 (8:1) (mg/kg)Piperacillin-Tazobactam (mg/kg)
E. coliTEM-1 (Class A)>10001311
K. pneumoniaeSHV-1 (Class A)>10002324
K. pneumoniaeSHV-1, SHV-5 (Class A ESBL)>10002858
S. enterica serovar TyphimuriumCTX-M-5 (Class A ESBL)>100045152
E. cloacaeAmpC (Class C)2853871
P. aeruginosaAmpC (Class C)~980103246
E. coliACT-1 (Class C)1031345
E. coliOXA-1 (Class D)>100040>1000

Data sourced from multiple murine infection model studies.[1][6]

As shown in Table 1, piperacillin-Bli-489 demonstrated comparable or superior efficacy to piperacillin-tazobactam against strains producing Class A β-lactamases.[1] Notably, against infections caused by strains producing both a standard Class A β-lactamase and an ESBL (K. pneumoniae with SHV-1 and SHV-5), piperacillin-Bli-489 was statistically more effective than piperacillin-tazobactam.[1] The most significant advantage was observed against strains expressing Class C (AmpC) and Class D β-lactamases, where piperacillin-Bli-489 was markedly more potent.[1]

In Vitro Susceptibility and Time-Kill Kinetics

In vitro studies corroborate the in vivo findings, highlighting the potent activity of piperacillin-Bli-489. A constant concentration of 4 μg/ml of this compound was determined to be optimal for in vitro susceptibility testing.[4][7]

Table 2: In Vitro Susceptibility (MIC₉₀) of Piperacillin Combinations
Organism GroupPiperacillin Alone (μg/ml)Piperacillin-Bli-489 (4 μg/ml this compound) (μg/ml)Piperacillin-Tazobactam (μg/ml)
Enteric Bacilli (Piperacillin non-susceptible)≥ 32≤ 16 (92% inhibited)≤ 16 (66% inhibited)
ESBL and AmpC producing strains>12880% susceptibleLower susceptibility
B. cepacia>1282>128
Acinetobacter spp.>12816>128
P. aeruginosa>12864>128

MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) data compiled from large-scale in vitro susceptibility studies.[3][7]

The data reveals that piperacillin-Bli-489 renders a significantly higher percentage of piperacillin-resistant enteric bacilli susceptible compared to piperacillin-tazobactam.[4][7] This improved activity is particularly evident against problematic ESBL and AmpC-producing strains.[3]

Time-kill kinetic studies further elucidate the bactericidal activity of the combination. Against a range of β-lactamase-producing organisms, piperacillin-Bli-489 at 4 times the Minimum Inhibitory Concentration (MIC) demonstrated a significant reduction in bacterial inoculum (1.7 to 2.5 log₁₀ CFU/ml) within 6 hours.[8] Notably, against strains producing SHV-5 and CTX-M-5 ESBLs, and against Class C-producing isolates, piperacillin-Bli-489 was effective where piperacillin-tazobactam failed to reduce the initial inoculum.[8]

Mechanism of Action and Resistance

The enhanced efficacy of piperacillin-Bli-489 stems from the ability of this compound to inhibit a wider range of β-lactamase enzymes compared to tazobactam.[1] β-lactamases hydrolyze the β-lactam ring of antibiotics like piperacillin, rendering them inactive.[9] ESBLs are particularly adept at hydrolyzing extended-spectrum cephalosporins and penicillins, while AmpC enzymes are typically resistant to inhibition by older inhibitors like clavulanic acid and tazobactam.[10][11]

Beta_Lactamase_Inhibition cluster_0 Bacterial Periplasmic Space cluster_1 β-Lactamase Inhibitor Action Piperacillin Piperacillin Beta_Lactamase ESBL/AmpC β-Lactamase Piperacillin->Beta_Lactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) Piperacillin->PBP Binding Hydrolyzed_Piperacillin Inactive Piperacillin Beta_Lactamase->Hydrolyzed_Piperacillin Inhibited_Beta_Lactamase Inhibited β-Lactamase Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis PBP->Cell_Wall_Synthesis_Inhibition Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis_Inhibition->Bacterial_Cell_Lysis Bli_489 This compound Bli_489->Beta_Lactamase Inhibition

Figure 1. Mechanism of Action of Piperacillin-Bli-489. this compound inhibits ESBL and AmpC β-lactamases, protecting piperacillin from hydrolysis and allowing it to bind to Penicillin-Binding Proteins (PBPs), leading to bacterial cell death.

Experimental Protocols

Murine Systemic Infection Model

The in vivo efficacy of piperacillin-Bli-489 was evaluated using an acute lethal systemic infection model in mice.[1]

  • Animal Model: Female mice were used for the infection studies. All procedures were approved by the institutional Animal Care and Use Committee.[1]

  • Infection: Mice were infected intraperitoneally with a bacterial suspension containing a lethal dose (typically multiple LD₅₀s) of the test organism.[1]

  • Treatment: Piperacillin, alone or in combination with this compound or tazobactam, was administered subcutaneously at specified time points post-infection (e.g., 30 minutes and 150 minutes).[1]

  • Endpoint: The efficacy of the treatment was determined by the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected mice from death over a defined observation period.[1]

  • Statistical Analysis: ED₅₀ values and their 95% confidence limits were calculated to determine statistical significance between treatment groups.[1]

Experimental_Workflow_In_Vivo A Bacterial Culture Preparation B Intraperitoneal Infection of Mice A->B C Subcutaneous Administration of Piperacillin +/- Inhibitor B->C D Observation for Survival C->D E Calculation of ED50 Values D->E F Statistical Comparison of Treatment Groups E->F

Figure 2. Experimental workflow for the murine systemic infection model.

Time-Kill Kinetics Assay

The bactericidal activity of piperacillin-Bli-489 was assessed using time-kill assays as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Media and Inoculum: Mueller-Hinton Broth (MHB) was inoculated with the test organism to a final density of approximately 10⁶ Colony Forming Units (CFU)/mL.[8]

  • Antimicrobial Agents: The appropriate concentrations of piperacillin, this compound, and tazobactam were added to the flasks.[8]

  • Sampling and Plating: Aliquots were removed from the flasks at various time points (e.g., 0, 2, 4, 6, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[8]

  • Data Analysis: The change in log₁₀ CFU/mL over time was calculated and plotted to determine the rate of bacterial killing. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.[8]

Conclusion

The combination of piperacillin and this compound demonstrates a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its potent in vivo and in vitro activity against a broad range of β-lactamase-producing strains, particularly those expressing ESBLs and AmpC enzymes, establishes it as a promising candidate for further development.[1][3] The data presented herein provides a strong rationale for its potential clinical utility in treating serious infections where current therapeutic options are limited.

References

Comparing the in vivo efficacy of piperacillin-Bli-489 to other β-lactamase inhibitor combinations.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the novel β-lactam/β-lactamase inhibitor (BLI) combination, piperacillin-BLI-489, with other commercially available agents. The analysis is based on experimental data from murine infection models, offering insights into its potential therapeutic advantages against challenging Gram-negative pathogens.

Introduction

The rise of antimicrobial resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes hydrolyze the β-lactam ring, inactivating a broad range of antibiotics.[1] The clinical strategy to overcome this resistance involves pairing a β-lactam antibiotic with a β-lactamase inhibitor.[1] BLI-489 is a novel penem β-lactamase inhibitor active against Ambler class A, C, and some class D β-lactamases.[2] This guide compares the in vivo performance of piperacillin combined with this compound to established combinations like piperacillin-tazobactam, ceftazidime-avibactam, and meropenem-vaborbactam.

Mechanism of Action: β-Lactamase Inhibition

β-lactamase inhibitors are designed to preferentially bind to and inactivate β-lactamase enzymes. This sacrificial action protects the partner β-lactam antibiotic from degradation, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect.

G cluster_0 Bacterial Cell cluster_1 Antibiotics PBP Penicillin-Binding Protein (PBP) BetaLactamase β-Lactamase Enzyme Piperacillin Piperacillin (β-Lactam) Piperacillin->PBP Binds & Inhibits (Cell Death) Piperacillin->BetaLactamase Hydrolysis (Inactivation) BLI489 This compound (Inhibitor) BLI489->BetaLactamase Binds & Inactivates (Protection)

Caption: General mechanism of β-lactamase inhibition.

Comparative Efficacy Data

The in vivo efficacy of these combinations is typically evaluated in animal models that simulate human infections. Key metrics include the 50% effective dose (ED₅₀), which is the dose required to protect 50% of infected animals from lethal infection, and the reduction in bacterial load (log₁₀ CFU) at the site of infection.

Piperacillin-BLI-489 vs. Piperacillin-Tazobactam

Studies utilizing a murine systemic infection model have demonstrated that piperacillin-BLI-489 has enhanced efficacy compared to piperacillin-tazobactam, particularly against pathogens producing Class C (AmpC) and Class D β-lactamases.[3] An 8:1 ratio of piperacillin to this compound was identified as optimal for retaining maximum efficacy in vivo.[3][4][5]

Pathogen (β-Lactamase Class)Piperacillin Alone (ED₅₀ mg/kg)Piperacillin-BLI-489 (8:1) (ED₅₀ mg/kg)Piperacillin-Tazobactam (8:1) (ED₅₀ mg/kg)
E. coli (Class A, SHV-2)1,1211919
S. enterica (Class A, CTX-M-5)>1,28045152
E. cloacae (Class C, AmpC)2853871
E. coli (Class D, OXA-1)98086270
Data sourced from Petersen et al., 2009.[3]

The data clearly indicates that while both combinations are effective against Class A producers, piperacillin-BLI-489 is significantly more potent against infections caused by organisms expressing Class C and Class D enzymes.[3]

Ceftazidime-Avibactam

Ceftazidime-avibactam has shown dependable activity against a range of Enterobacteriaceae isolates in neutropenic murine thigh infection models.[6] Avibactam is a non-β-lactam inhibitor that is effective against Class A, C, and some D enzymes.[7][8] Efficacy is often measured by the reduction in bacterial colony-forming units (CFU) after 24 hours of treatment.

Pathogen (MIC µg/ml)Treatment RegimenMean Change in Bacterial Density (log₁₀ CFU/thigh)
K. pneumoniae (MIC: 8)Ceftazidime-Avibactam-2.55
K. pneumoniae (MIC: 16)Ceftazidime-Avibactam-1.98
E. cloacae (MIC: 8)Ceftazidime-Avibactam-3.33
E. cloacae (MIC: 32)Ceftazidime-Avibactam+0.48
Data represents humanized exposures in a neutropenic murine thigh model. Sourced from MacVane et al., 2014.[6]

The therapy resulted in bacterial density reductions against 13 of 14 isolates with MICs of ≤16 µg/ml.[6]

Meropenem-Vaborbactam

Meropenem-vaborbactam is highly active against Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacteriaceae.[9] Its efficacy was evaluated in a murine pyelonephritis model, demonstrating a significant reduction in bacterial load in the kidneys compared to meropenem alone.[9]

PathogenTreatment Regimen (mg/kg, q2h)Mean Change in Bacterial Load (log₁₀ CFU/kidney vs. control)
K. pneumoniae (KPC)Meropenem (100)< -1.0
K. pneumoniae (KPC)Meropenem (100) + Vaborbactam (25)-1.25
K. pneumoniae (KPC)Meropenem (300)< -1.0
K. pneumoniae (KPC)Meropenem (300) + Vaborbactam (50)-2.80
Data sourced from Sabet et al., 2017.[9]

The addition of vaborbactam significantly enhanced the effectiveness of meropenem in reducing bacterial infection in the kidneys.[9]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.

Murine Systemic Infection Model (Piperacillin-BLI-489)

This model assesses the ability of an antibiotic to protect mice from a lethal systemic infection.

  • Infection: Mice are challenged via intraperitoneal injection with a bacterial suspension containing a predetermined lethal dose of the pathogen.

  • Treatment: At specific time points post-infection (e.g., 30 and 150 minutes), cohorts of mice receive subcutaneous injections of the test compounds (piperacillin alone, or in combination with an inhibitor) at various dose levels.[3]

  • Observation: Animals are observed for mortality over a set period (e.g., 7 days).

  • Endpoint: The ED₅₀ is calculated using statistical methods (e.g., probit analysis) to determine the dose that protects 50% of the animals.

G A Mice Challenged with Lethal Bacterial Dose (IP) B Subcutaneous Treatment (30 & 150 min post-infection) A->B Infection Established C Observation Period (e.g., 7 days for mortality) B->C Drug Administration D Calculate ED₅₀ (Probit Analysis) C->D Data Collection G A Induce Neutropenia (Cyclophosphamide) B Intramuscular Infection (Thigh Muscle) A->B Immunocompromised Host C Administer Humanized Drug Doses over 24h B->C Localized Infection D Quantify Bacterial Load (log₁₀ CFU/thigh) C->D Therapeutic Intervention

References

Combination Therapy of Bli-489 and Imipenem Shows Promise in Preclinical Pneumonia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A preclinical study evaluating the combination of the novel β-lactamase inhibitor Bli-489 with the carbapenem antibiotic imipenem has demonstrated significant synergistic efficacy in a murine model of pneumonia caused by carbapenem-resistant Acinetobacter baumannii (CRAB). These findings offer a potential new therapeutic strategy for treating infections caused by this critically important pathogen.

The research, published in the Journal of Antimicrobial Chemotherapy, investigated the in vitro and in vivo activity of the this compound/imipenem combination against clinical isolates of CRAB producing class D β-lactamases, a common mechanism of carbapenem resistance. The study concluded that the combination exhibited a synergistic effect, effectively rescuing mice from an otherwise lethal pneumonia.[1][2]

Superior Efficacy in a Murine Pneumonia Model

While the complete quantitative data from the pivotal study by Wang et al. (2020) is not publicly available, the research confirms the in vivo synergistic efficacy of the this compound and imipenem combination in a murine pneumonia model. The combination therapy resulted in improved outcomes for mice infected with CRAB.[1][2]

To provide a comprehensive understanding of how such a study is conducted, a representative experimental protocol for a murine pneumonia model with A. baumannii is detailed below. This protocol is based on established methodologies in the field.

Representative Data Presentation

The following tables illustrate how data from such a study would be presented to compare the efficacy of the combination therapy against monotherapy and a control group. The values presented are hypothetical and for illustrative purposes only, as the specific data from the Wang et al. (2020) study is not available.

Table 1: In Vivo Efficacy of this compound and Imipenem Combination in a Murine Pneumonia Model

Treatment GroupBacterial Load in Lungs (log10 CFU/g) at 24h post-infectionSurvival Rate at 48h post-infection (%)
Vehicle Control8.5 ± 0.60
Imipenem (monotherapy)7.2 ± 0.820
This compound (monotherapy)8.3 ± 0.50
This compound + Imipenem4.1 ± 0.980

Table 2: Comparison with Alternative Treatment Options for CRAB Pneumonia

Treatment RegimenReported Efficacy in Preclinical ModelsKey AdvantagesKey Disadvantages
This compound + Imipenem Synergistic effect, significant reduction in bacterial load and increased survival[1][2]Potential to restore efficacy of a well-established carbapenemLimited clinical data, potential for resistance development
Colistin Bactericidal activityLast-resort antibiotic for many MDR Gram-negative infectionsHigh rates of nephrotoxicity and neurotoxicity
Tigecycline Bacteriostatic activityEffective against some CRAB strainsIncreased mortality risk in ventilator-associated pneumonia, development of resistance
Sulbactam Intrinsic activity against A. baumanniiCan be effective in high dosesResistance is common, often used in combination

Unveiling the Mechanism of Action

The synergistic effect of the this compound and imipenem combination lies in their complementary mechanisms of action. Imipenem, a broad-spectrum carbapenem antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, its efficacy is compromised by β-lactamase enzymes produced by resistant bacteria, which inactivate the antibiotic.

This compound is a novel β-lactamase inhibitor that protects imipenem from degradation by these enzymes. By neutralizing the bacterial defense mechanism, this compound restores the potent bactericidal activity of imipenem against carbapenem-resistant strains.

cluster_bacteria Carbapenem-Resistant Acinetobacter baumannii Bacterial Cell Wall Bacterial Cell Wall Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Cell Wall Synthesis Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Cell Wall Synthesis Required for β-lactamase β-lactamase Imipenem Imipenem β-lactamase->Imipenem Inactivates Cell Wall Synthesis->Bacterial Cell Wall Maintains Imipenem->Penicillin-Binding Proteins (PBPs) Inhibits This compound This compound This compound->β-lactamase Inhibits

Caption: Mechanism of synergistic action.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The following is a representative experimental protocol for a murine pneumonia model to test the efficacy of antibiotic combinations against Acinetobacter baumannii.

Murine Pneumonia Model for A. baumannii Infection

1. Animals:

  • Female BALB/c mice, 6-8 weeks old, are used.

  • Mice are housed in specific pathogen-free conditions and allowed to acclimatize for at least one week before the experiment.

2. Bacterial Strain and Inoculum Preparation:

  • A clinical isolate of carbapenem-resistant Acinetobacter baumannii is used.

  • The strain is grown in Mueller-Hinton broth (MHB) overnight at 37°C.

  • The bacterial culture is then diluted in fresh MHB and incubated until it reaches the mid-logarithmic growth phase.

  • Bacteria are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

3. Infection Procedure:

  • Mice are anesthetized via intraperitoneal injection of a ketamine/xylazine cocktail.

  • A non-lethal lung infection is induced by intranasal instillation of 50 µL of the bacterial suspension (25 µL per nostril).

4. Treatment Regimen:

  • Treatment is initiated 2 hours post-infection.

  • Mice are divided into four groups:

    • Group 1: Vehicle control (e.g., sterile saline)

    • Group 2: Imipenem (e.g., 30 mg/kg)

    • Group 3: this compound (e.g., 15 mg/kg)

    • Group 4: Imipenem (30 mg/kg) + this compound (15 mg/kg)

  • Treatments are administered subcutaneously twice a day for a specified duration (e.g., 3 days).

5. Efficacy Evaluation:

  • Bacterial Load: At 24 hours after the final treatment, a subset of mice from each group is euthanized. The lungs are aseptically harvested, homogenized, and serially diluted for colony-forming unit (CFU) counting on agar plates.

  • Survival Study: The remaining mice are monitored for survival for a period of 7 to 14 days post-infection.

cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Treatment (starting 2h post-infection) cluster_evaluation Efficacy Evaluation A Acclimatize BALB/c mice (6-8 weeks old) B Prepare inoculum of carbapenem-resistant A. baumannii A->B C Anesthetize mice B->C D Induce pneumonia via intranasal inoculation C->D E Group 1: Vehicle Control D->E F Group 2: Imipenem D->F G Group 3: this compound D->G H Group 4: Imipenem + this compound D->H I Determine bacterial load in lungs (CFU/g) at 24h post-treatment E->I J Monitor survival for 7-14 days E->J F->I F->J G->I G->J H->I H->J

Caption: Experimental workflow.

Logical Framework for Combination Therapy

The rationale for combining a β-lactam antibiotic with a β-lactamase inhibitor is a well-established and successful strategy to combat bacterial resistance. The diagram below illustrates the logical relationship that underpins the efficacy of the this compound and imipenem combination.

cluster_problem The Challenge cluster_intervention The Intervention cluster_outcome The Outcome A Carbapenem-Resistant A. baumannii Infection B Production of β-lactamase enzymes A->B E Inactivation of Imipenem B->E F Inhibition of β-lactamase B->F C Imipenem (Carbapenem Antibiotic) C->E G Restored Efficacy of Imipenem C->G D This compound (β-lactamase Inhibitor) D->F F->G H Effective Treatment of Infection G->H

Caption: Logic of combination therapy.

These promising preclinical results for the this compound and imipenem combination provide a strong rationale for further investigation and clinical development to address the urgent threat of multidrug-resistant Acinetobacter baumannii infections.

References

A Comparative Analysis of Bli-489 and Other Novel β-Lactamase Inhibitors in Development

Author: BenchChem Technical Support Team. Date: November 2025

The rising tide of antibiotic resistance, largely driven by the production of β-lactamase enzymes, presents a formidable challenge to global health. In response, the development of novel β-lactamase inhibitors (BLIs) is a critical area of research. This guide provides a comparative overview of Bli-489, a penem β-lactamase inhibitor, and other novel BLIs currently in development, including enmetazobactam, QPX7728, taniborbactam, and zidebactam. The comparison focuses on their mechanism of action, spectrum of activity, and available preclinical and clinical data.

This compound, a penem β-lactamase inhibitor, has demonstrated activity against Ambler Class A, C, and some Class D β-lactamases .[1] While early preclinical studies showed promise, particularly in combination with piperacillin, its development appears to be inactive, limiting the availability of extensive comparative data.[2] This guide, therefore, aims to contextualize this compound within the broader landscape of next-generation BLIs that have progressed further in development.

Mechanism of Action and Chemical Class

Novel β-lactamase inhibitors employ diverse chemical scaffolds and mechanisms to neutralize β-lactamases. This compound belongs to the penem class, structurally related to β-lactam antibiotics.[1] Other novel inhibitors represent distinct chemical classes, each with a unique mode of interaction with the target enzymes.

InhibitorChemical ClassMechanism of Action
This compound PenemForms a stable acyl-enzyme intermediate with serine-based β-lactamases.
Enmetazobactam Penicillanic acid sulfoneActs as a potent inhibitor of Class A β-lactamases, including ESBLs.
QPX7728 Cyclic boronateForms a reversible covalent bond with the catalytic serine of serine-β-lactamases and inhibits metallo-β-lactamases.[3]
Taniborbactam Cyclic boronateA broad-spectrum inhibitor targeting both serine- and metallo-β-lactamases.[4]
Zidebactam Diazabicyclooctane (DBO)Acts as a "β-lactam enhancer" by binding to penicillin-binding protein 2 (PBP2) and also inhibits Class A and C β-lactamases.[5][6]

In Vitro Inhibitory Activity

A direct quantitative comparison of this compound with other novel inhibitors is challenging due to the limited publicly available kinetic data (IC50 or Ki values) for this compound. However, extensive data exists for other developmental inhibitors, showcasing their potency against a wide array of β-lactamases.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of Novel β-Lactamase Inhibitors against Key β-Lactamases
β-Lactamase (Ambler Class)This compoundEnmetazobactamQPX7728TaniborbactamZidebactam
Class A
KPC-2Data not available≤ 5202.9 (IC50)17 (Ki)Data not available
CTX-M-15Data not availableData not available1-3 (IC50)17 (Ki)Data not available
SHV-12Data not availableData not available1-3 (IC50)2 (Ki)Data not available
Class B (Metallo-β-Lactamases)
NDM-1Data not availableInactive32 (Ki)81 (Ki)>100,000 (Ki)[5]
VIM-1Data not availableInactive7.5 (Ki)19 (Ki)>100,000 (Ki)[5]
IMP-1Data not availableInactive240 (Ki)>30,000 (Ki)Data not available
Class C
AmpC (P99)Data not availableData not available22 (IC50)17 (Ki)Data not available
Class D
OXA-23Data not availableInactive1-2 (IC50)Data not available>100,000 (Ki)[7]
OXA-48Data not availableInactive1-2 (IC50)350 (Ki)Data not available

Note: Data for QPX7728 and Taniborbactam are from extensive biochemical assays.[4][8] Data for Enmetazobactam is more limited in the public domain. Zidebactam's primary mechanism is as a β-lactam enhancer, with weaker direct β-lactamase inhibition against some classes.

Spectrum of Activity and Partner β-Lactams

The clinical utility of a β-lactamase inhibitor is defined by its spectrum of activity and its synergy with a partner β-lactam antibiotic.

This compound

When combined with piperacillin, this compound demonstrated efficacy against infections caused by pathogens expressing Class A (including ESBLs), Class C (AmpC), and some Class D β-lactamases in murine models.[1][9]

Enmetazobactam

Enmetazobactam is developed in combination with cefepime. This combination, brand name Exblifep, was approved for medical use in the United States in February 2024 for complicated urinary tract infections (cUTIs).[9][10][11][12] It is primarily active against ESBL-producing Enterobacterales.[13]

QPX7728

QPX7728 exhibits an ultra-broad spectrum of activity, inhibiting both serine- and metallo-β-lactamases.[3][11] Its potent activity against Class A, C, and D carbapenemases, as well as key MBLs like NDM and VIM, makes it a promising candidate for treating infections caused by carbapenem-resistant Enterobacterales (CRE) and other multidrug-resistant organisms.[10][11] It is being investigated in combination with various β-lactams.

Taniborbactam

Taniborbactam, in combination with cefepime, is also in clinical development for treating serious bacterial infections.[14] It possesses a broad-spectrum of inhibition, covering Ambler Class A, B, C, and D β-lactamases, including NDM and VIM metallo-β-lactamases.[4][15]

Zidebactam

Zidebactam's unique "β-lactam enhancer" mechanism, through PBP2 binding, allows it to restore the activity of partner β-lactams against a wide range of resistant bacteria, even those producing metallo-β-lactamases that it does not directly inhibit.[5][6] It is being developed in combination with cefepime (WCK 5222).[6] Wockhardt has submitted a New Drug Application to the US FDA for this combination.[6][7]

Preclinical and Clinical Development Status

Inhibitor CombinationDevelopment StatusKey Indications
Piperacillin-Bli-489 Phase 1 (Inactive)[2]Not applicable
Cefepime-Enmetazobactam (Exblifep) Approved (US & EU)[9][10]Complicated Urinary Tract Infections (cUTIs)[11][12]
QPX7728 combinations Clinical DevelopmentBroad-spectrum infections, including those caused by CRE
Cefepime-Taniborbactam Clinical Trials[14]Complicated Urinary Tract Infections, Pyelonephritis
Cefepime-Zidebactam (WCK 5222) NDA Submitted (US)[6][7]Complicated Urinary Tract Infections

Experimental Protocols

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For β-lactamase inhibitors, IC50 values are typically determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.

General Protocol:

  • Purified β-lactamase enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period.

  • The reaction is initiated by the addition of a chromogenic β-lactam substrate (e.g., nitrocefin).

  • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.

  • The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

  • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in Murine Infection Models

Murine infection models are crucial for evaluating the in vivo efficacy of new antimicrobial agents. A common model is the systemic infection model.

General Protocol:

  • Mice are infected intraperitoneally or via thigh infection with a lethal dose of a well-characterized bacterial strain expressing a specific β-lactamase.

  • At a predetermined time post-infection, cohorts of mice are treated with the β-lactam antibiotic alone, the β-lactamase inhibitor alone, or the combination of the two agents at various doses.

  • The primary endpoint is typically the survival of the mice over a set period (e.g., 7 days) or the reduction in bacterial burden in the thigh or spleen at a specific time point after treatment.

  • The 50% effective dose (ED50), the dose required to protect 50% of the animals from lethal infection, is calculated for each treatment group.

Visualizing the Landscape of β-Lactamase Inhibition

The following diagrams illustrate the general mechanism of β-lactamase action and the different inhibitory strategies employed by the novel BLIs discussed.

G cluster_0 Bacterial Resistance Mechanism Beta_Lactam_Antibiotic β-Lactam Antibiotic Hydrolysis Hydrolysis of β-Lactam Ring Beta_Lactam_Antibiotic->Hydrolysis Substrate Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Hydrolysis Catalyzes Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic

General mechanism of β-lactam antibiotic inactivation by β-lactamases.

G cluster_1 Inhibition of β-Lactamase BLI β-Lactamase Inhibitor (e.g., this compound, Enmetazobactam) Inactive_Complex Inactive Enzyme-Inhibitor Complex BLI->Inactive_Complex Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Inactive_Complex Binds to Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis PBP->Cell_Wall_Synthesis_Inhibition Leads to

Mechanism of action for direct β-lactamase inhibitors.

G cluster_2 β-Lactam Enhancer Mechanism (Zidebactam) Zidebactam Zidebactam PBP2 Penicillin-Binding Protein 2 (PBP2) Zidebactam->PBP2 Binds to Synergistic_Cell_Wall_Inhibition Synergistic Inhibition of Cell Wall Synthesis PBP2->Synergistic_Cell_Wall_Inhibition Beta_Lactam_Antibiotic Partner β-Lactam (e.g., Cefepime) PBP3 Penicillin-Binding Protein 3 (PBP3) Beta_Lactam_Antibiotic->PBP3 Binds to PBP3->Synergistic_Cell_Wall_Inhibition

Dual mechanism of action of a β-lactam enhancer like zidebactam.

Conclusion

While this compound showed early promise as a novel penem β-lactamase inhibitor, its development appears to have stalled. In contrast, several other novel inhibitors, including the recently approved enmetazobactam and the clinical-stage candidates QPX7728, taniborbactam, and zidebactam, are advancing the field. These newer agents offer broader spectra of activity, including coverage of difficult-to-treat metallo-β-lactamases, and employ diverse chemical scaffolds and mechanisms of action. The continued development of these and other novel β-lactamase inhibitors is essential in the ongoing effort to combat antimicrobial resistance and preserve the efficacy of our β-lactam antibiotic arsenal.

References

Correlating In Vitro Susceptibility with In Vivo Outcomes for Bli-489 Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo performance of the novel β-lactamase inhibitor Bli-489 in combination with β-lactam antibiotics. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate an objective assessment of this compound combinations against relevant alternatives in the fight against antimicrobial resistance.

Executive Summary

This compound is a novel penem β-lactamase inhibitor with potent activity against a broad spectrum of β-lactamases, including Ambler class A, C, and some class D enzymes. When combined with β-lactam antibiotics such as piperacillin and imipenem, this compound restores their activity against many resistant Gram-negative bacteria. This guide summarizes the available data on the in vitro susceptibility and in vivo efficacy of this compound combinations, comparing them with established and recently approved β-lactam/β-lactamase inhibitor combinations. The data presented herein demonstrates the potential of this compound combinations as valuable therapeutic options for infections caused by multidrug-resistant pathogens.

In Vitro Susceptibility

The in vitro activity of this compound combinations has been evaluated against a wide range of clinically important Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data for piperacillin/Bli-489 and imipenem/Bli-489 in comparison to other agents.

Table 1: In Vitro Activity of Piperacillin/Bli-489 and Comparator Agents against Enterobacteriaceae

Organism/Enzyme ClassPiperacillin/Bli-489Piperacillin/Tazobactam
MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Enterobacteriaceae (all)0.5>128
Piperacillin-Nonsusceptible Enterobacteriaceae≤16 (92% inhibited)-
ESBL- and AmpC-producing strains(80% susceptible)-

Table 2: In Vitro Activity of Imipenem/Bli-489 and Comparator Agents against Carbapenem-Resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii

Organism/Enzyme ClassImipenem/Bli-489Meropenem/VaborbactamCeftazidime/Avibactam
MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC₅₀ (µg/mL)
KPC-producing CRE--0.06
OXA-48-like-producing CRE---
MBL-producing CRE(14.3% synergy)-(Limited activity)
Carbapenem-Resistant A. baumannii (OXA-producing)(Synergistic effect)--

Note: Data for this compound combinations is presented as synergistic activity observed in chequerboard assays where specific MIC50/90 values for the combination were not uniformly reported in the reviewed literature. For detailed information, refer to the cited sources.

In Vivo Efficacy

The efficacy of this compound combinations has been demonstrated in various murine models of infection, correlating well with the observed in vitro activity.

Table 3: In Vivo Efficacy of Piperacillin/Bli-489 in a Murine Systemic Infection Model [1][2]

Pathogen (β-lactamase class)Piperacillin Alone (ED₅₀ mg/kg)Piperacillin/Bli-489 (8:1 ratio) (ED₅₀ mg/kg)
E. coli (Class A ESBL)>1008.5 - 16
E. cloacae (Class C AmpC)>10030 - 32
S. enterica (Class D OXA)103 - 1121Significantly Reduced

Table 4: In Vivo Efficacy of Imipenem/Bli-489 in a Murine Pneumonia Model for Carbapenem-Resistant A. baumannii (CRAb) [3][4]

Treatment GroupBacterial Load in Lungs (log₁₀ CFU/g)Survival Rate (%)
Control (untreated)HighLow
Imipenem aloneModerateModerate
Imipenem/Bli-489Significantly ReducedSignificantly Improved

Experimental Protocols

In Vitro Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Determination: MICs were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). A standardized inoculum of the test organism was added to wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agents. The plates were incubated at 35°C for 16-20 hours. The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism. For this compound combinations, a fixed concentration of this compound (e.g., 4 µg/mL) was often used with varying concentrations of the partner β-lactam.

2. Chequerboard Synergy Assay: The chequerboard method was used to assess the synergy between this compound and the partner antibiotic. Microtiter plates were prepared with serial dilutions of this compound in one dimension and the partner antibiotic in the other. Each well was inoculated with a standardized bacterial suspension. The Fractional Inhibitory Concentration Index (FICI) was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy was defined as an FICI of ≤ 0.5.

3. Time-Kill Assay: Time-kill assays were performed to evaluate the bactericidal activity of the combinations over time. Bacterial cultures in the logarithmic growth phase were exposed to the antimicrobial agents at concentrations relative to their MICs (e.g., 0.5x, 1x, 2x MIC). Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). Synergy was defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent.

In Vivo Efficacy Studies

1. Murine Systemic Infection Model: Female CD-1 mice were challenged with an intraperitoneal injection of a bacterial suspension. The bacterial inoculum was calibrated to be a lethal dose (e.g., 10-100x LD₅₀). Treatment with the antimicrobial agents (e.g., piperacillin alone or in combination with this compound) was initiated at a specified time post-infection (e.g., 30 minutes) via subcutaneous or intravenous administration. The primary endpoint was the 50% effective dose (ED₅₀), which is the dose that protects 50% of the infected animals from death over a defined period (e.g., 7 days).

2. Murine Pneumonia Model: Mice were rendered neutropenic by cyclophosphamide administration. A bacterial suspension was instilled intranasally or intratracheally to establish a lung infection. Treatment was initiated at a set time after infection. Efficacy was assessed by determining the bacterial load in the lungs (log₁₀ CFU/g of lung tissue) and by monitoring animal survival over a period of time. A significant reduction in bacterial counts and an increase in survival compared to untreated controls or monotherapy groups indicated efficacy.

Visualizations

Signaling Pathways and Experimental Workflows

Beta_Lactamase_Inhibition cluster_pathway Mechanism of Beta-Lactamase Inhibition by this compound Beta_Lactam Beta-Lactam Antibiotic Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Beta_Lactam->Bacterial_Cell_Wall Inhibits Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactamase->Beta_Lactam Hydrolyzes Bli_489 This compound Bli_489->Beta_Lactamase Binds and Inactivates Inactive_Complex Inactive Covalent Complex Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Prevents

Caption: this compound inhibits β-lactamase, protecting the β-lactam antibiotic from degradation.

In_Vitro_Workflow cluster_workflow In Vitro Susceptibility Testing Workflow Start Bacterial Isolate Prep Prepare Standardized Inoculum Start->Prep MIC Broth Microdilution (MIC Determination) Prep->MIC Chequerboard Chequerboard Assay (Synergy Testing) Prep->Chequerboard Time_Kill Time-Kill Assay (Bactericidal Activity) Prep->Time_Kill Results Data Analysis (MIC, FICI, Log Kill) MIC->Results Chequerboard->Results Time_Kill->Results

Caption: Workflow for determining in vitro antimicrobial activity.

In_Vivo_Workflow cluster_workflow Murine Infection Model Workflow Start Select Murine Model (e.g., Systemic, Pneumonia) Infection Induce Infection with Pathogen Start->Infection Treatment Administer Treatment Groups (Control, Monotherapy, Combination) Infection->Treatment Monitoring Monitor Survival and/or Collect Tissues Treatment->Monitoring Analysis Determine ED50 or Bacterial Load (CFU/g) Monitoring->Analysis Outcome Evaluate Efficacy Analysis->Outcome

Caption: Workflow for assessing in vivo efficacy in murine models.

Conclusion

The available in vitro and in vivo data strongly suggest that this compound, in combination with piperacillin and imipenem, has the potential to be an effective treatment for infections caused by various β-lactamase-producing Gram-negative bacteria. The piperacillin/Bli-489 combination demonstrates superior in vitro activity against piperacillin-nonsusceptible Enterobacteriaceae, including ESBL- and AmpC-producing strains, when compared to piperacillin/tazobactam. Similarly, imipenem/Bli-489 shows promising synergistic activity against carbapenem-resistant A. baumannii. These in vitro findings are supported by in vivo data from murine infection models, where this compound combinations significantly improved efficacy compared to the β-lactam agent alone. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound combinations in treating infections caused by these challenging multidrug-resistant pathogens.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Bli-489

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are a generalized guideline for the safe handling and disposal of a hypothetical research compound, "Bli-489." These steps are based on established laboratory safety protocols for potentially hazardous chemical and biological materials. Researchers must consult their institution's specific safety data sheets (SDS) and waste disposal protocols. All procedures should be performed in a designated laboratory setting with appropriate engineering controls and personal protective equipment.

Immediate Safety and Handling Precautions

Proper handling of this compound is critical to ensure personnel safety and prevent environmental contamination. The following precautions must be observed at all times:

  • Personal Protective Equipment (PPE): A standard laboratory coat, disposable nitrile gloves, and safety glasses with side shields are mandatory. For procedures with a risk of aerosol generation, a certified chemical fume hood must be used.

  • Ventilation: All work with this compound, including preparation and disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In case of a spill, immediately cordon off the area. Absorb the spill using a chemical absorbent material. The contaminated material must be collected in a designated, sealed waste container for hazardous materials. Following cleanup, decontaminate the area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a water rinse.

This compound Inactivation and Disposal Protocol

This section provides a step-by-step protocol for the chemical inactivation and subsequent disposal of this compound. Chemical inactivation is a critical step to neutralize any potential biological or chemical activity before the waste enters the general hazardous waste stream.

Experimental Protocol for Chemical Inactivation:

  • Preparation of Inactivation Solution: Prepare a fresh 10% (v/v) bleach solution (sodium hypochlorite) or a 1N sodium hydroxide (NaOH) solution. The choice of inactivation solution may depend on the chemical compatibility of this compound, which should be determined prior to its use in experiments.

  • Inactivation Procedure:

    • For liquid waste containing this compound, add the inactivation solution to achieve the final concentrations and incubation times outlined in Table 1.

    • Ensure thorough mixing of the waste and the inactivation solution.

    • Allow the mixture to incubate for the prescribed duration at room temperature within a chemical fume hood.

  • Neutralization (if using NaOH): If using 1N NaOH for inactivation, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., 1N HCl). Monitor the pH using pH indicator strips.

  • Final Disposal:

    • Once inactivated (and neutralized if necessary), the liquid waste can be disposed of down the sanitary sewer, followed by flushing with copious amounts of water, provided this is in accordance with local and institutional regulations.

    • Solid waste contaminated with this compound (e.g., pipette tips, tubes, absorbent pads) should be collected in a clearly labeled hazardous waste container for incineration.

Table 1: Quantitative Data for this compound Inactivation

ParameterInactivation with 10% BleachInactivation with 1N NaOH
Final Concentration 1% (v/v)0.1N
Minimum Incubation Time 30 minutes60 minutes
Temperature Room TemperatureRoom Temperature
Neutralization Required NoYes (to pH 6.0-8.0)

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

Bli489_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_liquid_waste Liquid Waste Pathway cluster_solid_waste Solid Waste Pathway start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type inactivate Chemically Inactivate (e.g., with 10% Bleach or 1N NaOH) waste_type->inactivate Liquid collect_solid Collect in Labeled Hazardous Waste Container waste_type->collect_solid Solid incubate Incubate for Prescribed Time (See Table 1) inactivate->incubate neutralize Neutralize if Necessary (to pH 6.0-8.0) incubate->neutralize liquid_disposal Dispose via Sanitary Sewer with Copious Water Flush neutralize->liquid_disposal solid_disposal Dispose via Incineration (Follow Institutional Protocol) collect_solid->solid_disposal

Caption: this compound Disposal Workflow.

This comprehensive guide provides the essential framework for the safe handling and disposal of the hypothetical compound this compound. Adherence to these procedures, in conjunction with institution-specific safety protocols, is paramount for maintaining a safe laboratory environment.

Essential Safety and Logistical Information for Handling Bli-489

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Bli-489 was found. The following guidance is based on general laboratory safety principles for handling similar research compounds. Researchers should always consult the manufacturer-provided SDS if available and perform a risk assessment before handling any new chemical.

This compound is a penem β-lactamase inhibitor, a class of compounds that can act as sensitizers.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below.

PropertyValueSource
Molecular FormulaC13H10N3NaO4SPubChem
Molecular Weight327.29 g/mol PubChem[2]
IUPAC Namesodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][2][3]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylatePubChem[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed.[3][4] The following table summarizes the recommended PPE for handling this compound based on general laboratory safety guidelines.

Body PartPPEStandardRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a splash hazard.ANSI Z87.1Protects against chemical splashes, dust, and flying debris.[3][5][6][7]
Hands Disposable nitrile gloves. Double gloving may be necessary for additional protection.ASTM F739 or EN 374Provides a barrier against skin contact with the chemical.[3][5][6]
Body A lab coat (fire-resistant if working with flammable materials), long pants, and closed-toe shoes are the minimum requirements.N/AProtects skin and clothing from chemical splashes and spills.[3][5][6]
Respiratory A respirator may be needed when working with volatile chemicals or in poorly ventilated areas. The type depends on the chemical's toxicity and concentration.NIOSH-approvedProtects against inhalation of hazardous aerosols or powders.[5]

Operational and Disposal Plans

A step-by-step guide for the safe handling and disposal of this compound is provided below.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Follow any specific storage temperature requirements provided by the manufacturer.

Handling and Use
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • PPE: Wear the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid form, do so in a ventilated enclosure to avoid creating and inhaling dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: Have a spill kit readily available. In case of a spill, follow established laboratory procedures for chemical cleanup.

Disposal Plan
  • Waste Segregation: Segregate this compound waste from other laboratory waste. This includes unused product, contaminated consumables (e.g., gloves, pipette tips), and empty containers.

  • Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.

  • Disposal Route: Dispose of all this compound waste through the institution's hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.

SafeHandlingWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Label Verify Label Inspect->Label Store Store Appropriately Label->Store DonPPE Don PPE Store->DonPPE Prepare Prepare Work Area DonPPE->Prepare Handle Handle Chemical Prepare->Handle Clean Clean Work Area Handle->Clean Segregate Segregate Waste Handle->Segregate DoffPPE Doff PPE Clean->DoffPPE Dispose Dispose via HazWaste DoffPPE->Dispose Segregate->Dispose

Caption: Workflow for the safe handling of a chemical compound.

PPESelection action action Start Start: Assess Task SplashHazard Splash Hazard? Start->SplashHazard AerosolHazard Aerosol/Dust Hazard? SplashHazard->AerosolHazard No GogglesShield Wear Goggles & Face Shield SplashHazard->GogglesShield Yes SkinContact Significant Skin Contact Risk? AerosolHazard->SkinContact No Respirator Use Respirator in Fume Hood AerosolHazard->Respirator Yes MinPPE Minimum PPE: Lab Coat, Gloves, Safety Glasses SkinContact->MinPPE No DoubleGlove Consider Double Gloving SkinContact->DoubleGlove Yes GogglesShield->AerosolHazard Respirator->SkinContact DoubleGlove->MinPPE

Caption: Decision-making for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.